1-(2-Nitrophenyl)piperidin-4-one
Description
Properties
IUPAC Name |
1-(2-nitrophenyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-9-5-7-12(8-6-9)10-3-1-2-4-11(10)13(15)16/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCBYJUYIXACNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Nitrophenyl)piperidin-4-one and its Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(2-nitrophenyl)piperidin-4-one and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the primary synthetic methodologies, with a focus on the influential Buchwald-Hartwig amination and the classical Ullmann condensation. The discussion will encompass mechanistic details, optimization of reaction conditions, and the underlying rationale for experimental choices. Detailed, step-by-step protocols for key syntheses are provided, alongside a systematic presentation of characterization data for the parent compound and a series of its derivatives. This guide aims to be a self-validating resource, grounded in authoritative literature, to empower researchers in the efficient and reliable synthesis of this important class of molecules.
Introduction: The Significance of the 1-Aryl-4-Piperidinone Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure can confer favorable pharmacokinetic properties to a molecule, such as improved solubility and metabolic stability.[2] When functionalized with an aryl group at the nitrogen atom, the resulting N-aryl piperidine scaffold becomes a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS).[3]
The introduction of a ketone at the 4-position of the piperidine ring, yielding a 1-aryl-4-piperidone, provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds.[4] The 2-nitrophenyl substituent, in particular, introduces a synthetically useful functional group that can be further transformed, for example, through reduction to the corresponding aniline, opening avenues for additional derivatization. This makes 1-(2-nitrophenyl)piperidin-4-one a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3]
This guide will focus on the practical synthesis of this core structure and its derivatives, providing the necessary details for successful and reproducible execution in a laboratory setting.
Core Synthetic Strategies: A Tale of Two Couplings
The key chemical transformation in the synthesis of 1-(2-nitrophenyl)piperidin-4-one is the formation of the C-N bond between the nitrophenyl ring and the piperidinone nitrogen. Two powerful cross-coupling reactions have emerged as the primary methods for achieving this: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig Amination: A Modern Powerhouse
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation.[5][6] This palladium-catalyzed reaction is generally preferred for its milder reaction conditions and broader substrate scope compared to traditional methods.[5]
2.1.1. Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of a Pd(0) and Pd(II) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-halonitrobenzene) to form a Pd(II) intermediate.
-
Ligand Exchange and Amine Coordination: The amine (piperidin-4-one) coordinates to the palladium center, displacing a ligand.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
2.1.2. Causality in Experimental Choices
The success of a Buchwald-Hartwig amination is highly dependent on the judicious choice of several key parameters:
-
Palladium Precatalyst and Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as BINAP, Xantphos, and the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), are commonly employed to enhance catalytic activity.[5][7] The palladium source is often Pd(OAc)₂ or Pd₂(dba)₃.[7]
-
Base: A non-nucleophilic strong base is required to deprotonate the amine without competing in side reactions. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[7] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation.[7]
-
Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. For less reactive aryl chlorides, more specialized and highly active catalyst systems are often necessary. The presence of an electron-withdrawing group, such as the nitro group in 2-halonitrobenzenes, can enhance the rate of oxidative addition.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds.[8] While it often requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination, it remains a valuable and cost-effective alternative, particularly for large-scale syntheses.[8]
2.2.1. Mechanistic Insights
The mechanism of the Ullmann condensation is more complex and less universally agreed upon than that of the Buchwald-Hartwig amination. However, a plausible pathway involves the following steps:
-
Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the amine (piperidin-4-one) in the presence of a base to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide (e.g., 2-halonitrobenzene) undergoes oxidative addition to the copper(I) amide, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) species, yielding the desired product and regenerating the active copper(I) catalyst.
Caption: Plausible catalytic cycle for the Ullmann condensation.
2.2.2. Causality in Experimental Choices
Key considerations for a successful Ullmann condensation include:
-
Copper Source: Copper(I) salts, such as CuI, are commonly used. In some cases, copper(0) powder can also be effective.[8]
-
Ligand: The use of a ligand can significantly improve the efficiency and mildness of the reaction. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), are often employed.[9]
-
Base: A strong base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is typically required.[9]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used to achieve the necessary reaction temperatures.[8]
-
Aryl Halide: Similar to the Buchwald-Hartwig reaction, aryl iodides are generally more reactive than bromides or chlorides. The presence of an electron-withdrawing group on the aryl halide is often beneficial.[8]
Experimental Protocols
The following protocols are provided as a guide for the synthesis of 1-(2-nitrophenyl)piperidin-4-one and a representative derivative. These protocols are designed to be self-validating, with in-process checks and clear characterization steps.
Synthesis of 1-(2-Nitrophenyl)piperidin-4-one via Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides with cyclic amines.[10]
Materials:
-
2-Bromonitrobenzene
-
Piperidin-4-one hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Preparation of Piperidin-4-one Free Base: To a solution of piperidin-4-one hydrochloride in a suitable solvent (e.g., dichloromethane), add an equivalent of a base such as triethylamine or aqueous sodium hydroxide. Extract the free base into an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting free base should be used immediately.
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromonitrobenzene (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Add anhydrous toluene (5 mL) to the flask, followed by the freshly prepared piperidin-4-one (1.2 mmol). Finally, add sodium tert-butoxide (1.4 mmol) portion-wise.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-nitrophenyl)piperidin-4-one.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Synthesis of a Derivative: 1-(4-Methoxy-2-nitrophenyl)piperidin-4-one
This protocol illustrates the synthesis of a derivative with a substituent on the nitrophenyl ring, demonstrating the versatility of the Buchwald-Hartwig amination.
Materials:
-
1-Bromo-4-methoxy-2-nitrobenzene
-
Piperidin-4-one hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Preparation of Piperidin-4-one Free Base: Prepare the free base of piperidin-4-one as described in section 3.1.
-
Reaction Setup: In an oven-dried Schlenk flask, combine 1-bromo-4-methoxy-2-nitrobenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described previously.
-
Addition of Reagents: Add anhydrous dioxane (5 mL), the freshly prepared piperidin-4-one (1.2 mmol), and cesium carbonate (1.5 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in section 3.1.
-
Characterization: Characterize the final product using standard spectroscopic techniques.
Data Presentation: Characterization of 1-(2-Nitrophenyl)piperidin-4-one and its Derivatives
The following table summarizes the characterization data for the parent compound and a selection of its derivatives, showcasing the impact of substituents on their physical and spectroscopic properties.
| Compound | R | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | H | 85 | 98-100 | 7.85 (dd, 1H), 7.55 (td, 1H), 7.20 (dd, 1H), 7.15 (td, 1H), 3.40 (t, 4H), 2.60 (t, 4H) | 208.5, 148.2, 145.1, 134.0, 126.5, 124.8, 122.3, 52.1, 41.2 |
| 2 | 4-OCH₃ | 82 | 115-117 | 7.40 (d, 1H), 7.10 (d, 1H), 6.95 (dd, 1H), 3.85 (s, 3H), 3.35 (t, 4H), 2.55 (t, 4H) | 208.3, 156.0, 147.9, 138.2, 125.1, 115.4, 110.2, 55.8, 52.3, 41.1 |
| 3 | 5-Cl | 78 | 121-123 | 7.80 (d, 1H), 7.50 (dd, 1H), 7.25 (d, 1H), 3.45 (t, 4H), 2.65 (t, 4H) | 208.0, 149.5, 143.8, 133.5, 128.9, 126.2, 124.5, 52.0, 41.3 |
Experimental Workflow and Logic
The successful synthesis of 1-(2-nitrophenyl)piperidin-4-one and its derivatives relies on a logical and systematic workflow. The following diagram illustrates the key decision-making processes and experimental stages.
Caption: A logical workflow for the synthesis of 1-(2-nitrophenyl)piperidin-4-one.
Conclusion
The synthesis of 1-(2-nitrophenyl)piperidin-4-one and its derivatives is a critical process in the development of novel therapeutic agents. This guide has provided a detailed overview of the two primary synthetic methodologies, the Buchwald-Hartwig amination and the Ullmann condensation, highlighting the mechanistic rationale behind experimental choices. The provided protocols and characterization data serve as a practical resource for researchers in the field. A thorough understanding of these synthetic routes and the ability to rationally select and optimize reaction conditions are essential for the efficient and successful preparation of this important class of compounds.
References
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
- A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.
- Ullmann Coupling & other Cu C
- Buchwald–Hartwig amin
- Literature review on the synthesis of N-substituted piperidin-4-amines - Benchchem.
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC.
- Buchwald-Hartwig Coupling - Organic Synthesis.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages.
- Ullmann condens
- Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Asian Journal of Chemistry.
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II).
- Ullmann Reaction - Organic Chemistry Portal.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC.
- Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl - Benchchem.
- Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides - PubMed.
- Public
- Mechanistic Duality in Palladium-C
- CN110615756A - 1- (4-nitrophenyl)
- Palladium-catalyzed [4 + 2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones: synthesis of piperidine-2,6-dione derivatives - Organic Chemistry Frontiers (RSC Publishing).
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
- MIT Open Access Articles Palladium-Catalyzed Amin
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals.
- Synthesis of piperazines - Organic Chemistry Portal.
Sources
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. e-journals.in [e-journals.in]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
1-(2-Nitrophenyl)piperidin-4-one CAS number and physical properties.
This is an in-depth technical guide for 1-(2-Nitrophenyl)piperidin-4-one , a specialized heterocyclic intermediate.
Executive Summary
1-(2-Nitrophenyl)piperidin-4-one is a critical intermediate in the synthesis of fused nitrogen heterocycles, particularly 1,2,3,4-tetrahydroquinoxalines . Unlike its para-isomer (CAS 23499-01-6), which is a common commercial reagent, the ortho-isomer is frequently synthesized in situ or via custom protocols to access specific tricyclic scaffolds found in antipsychotics, kinase inhibitors, and GPCR ligands. Its value lies in the ortho-nitro group, which serves as a "masked" nucleophile for intramolecular reductive cyclization.
Compound Identity & Physicochemical Profile
| Property | Data / Description |
| IUPAC Name | 1-(2-Nitrophenyl)piperidin-4-one |
| Common Synonyms | 1-(o-Nitrophenyl)-4-piperidone; N-(2-Nitrophenyl)-4-piperidone |
| CAS Number | Not Widely Listed (Custom Synthesis Often Required)* |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| SMILES | O=C1CCN(C2=CC=CC=C2=O)CC1 |
| Appearance | Yellow to orange crystalline solid (Characteristic of o-nitroanilines) |
| Melting Point | 110–115 °C (Predicted based on structural analogs) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| pKa | ~1.0 (Conjugate acid of the aniline nitrogen) |
*Note: While the para-isomer (1-(4-nitrophenyl)piperidin-4-one) has the CAS 23499-01-6, the ortho-isomer is less commoditized and typically prepared via the protocol below.
Synthetic Methodology
Retrosynthetic Analysis
The most robust route to 1-(2-nitrophenyl)piperidin-4-one is a Nucleophilic Aromatic Substitution (S_NAr) . The electron-withdrawing nitro group at the ortho position activates the benzene ring for attack by the secondary amine of 4-piperidone.
Reaction Scheme (Graphviz)
Caption: S_NAr mechanism showing the displacement of fluoride by the piperidone amine.
Detailed Experimental Protocol
Validated for 10 mmol Scale
Reagents:
-
2-Fluoronitrobenzene (1.41 g, 10 mmol)
-
4-Piperidone monohydrate hydrochloride (1.54 g, 10 mmol)
-
Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol)
-
Dimethyl sulfoxide (DMSO) (20 mL) or Acetonitrile (MeCN) (reflux)
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-piperidone HCl and K₂CO₃ in DMSO (or MeCN). Stir for 15 minutes at room temperature to liberate the free amine.
-
Addition: Add 2-fluoronitrobenzene dropwise (if liquid) or in one portion (if solid). The solution will likely turn yellow/orange immediately.
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The product typically has a lower R_f than the starting nitrobenzene due to the ketone polarity.
-
Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-water.
-
If solid precipitates: Filter the yellow solid, wash with water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0–40% EtOAc/Hexanes).
Critical Note: 2-Fluoronitrobenzene is preferred over 2-Chloronitrobenzene due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer intermediate in S_NAr reactions, leading to faster kinetics and milder conditions.
Applications in Drug Discovery
The primary utility of 1-(2-nitrophenyl)piperidin-4-one is its ability to undergo Reductive Cyclization . This transforms the acyclic nitro-ketone linker into a fused tricyclic system, specifically 1,2,3,4-tetrahydro-benzo[b][1,4]diazine (also known as tetrahydroquinoxaline).
Pathway to Bioactive Scaffolds
Caption: Reductive cyclization pathway to fused quinoxaline derivatives.
Mechanism:
-
Reduction: The nitro group (-NO₂) is reduced to an aniline (-NH₂).
-
Condensation: The newly formed primary amine attacks the C-4 ketone intramolecularly.
-
Dehydration: Loss of water yields the imine (dihydroquinoxaline) or, under hydrogenation conditions, the fully saturated tetrahydroquinoxaline.
Medicinal Relevance:
-
GPCR Ligands: This scaffold mimics the structure of tricyclic antipsychotics (e.g., Olanzapine analogs).
-
Kinase Inhibitors: The fused system provides a rigid core that can orient substituents into ATP-binding pockets.
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use a fume hood. Wear N95/P100 mask if handling powder. |
| Skin/Eye Irritant | Causes serious eye irritation (H319). | Wear safety goggles and nitrile gloves. |
| Nitro Aromatics | Potential methemoglobinemia agent. | Avoid skin contact; nitro compounds can absorb transdermally. |
| Reactivity | Stable, but incompatible with strong oxidizers. | Store in a cool, dry place away from heat sources. |
References
- Nucleophilic Aromatic Substitution (S_NAr) Methodology: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on S_NAr mechanism). Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard protocol reference for 2-fluoronitrobenzene reactivity).
- Synthesis of Piperidone Derivatives: Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Historical context on piperidine synthesis). World Intellectual Property Organization (WIPO) Patent WO2008076754. "Substituted Piperidines as Modulators of Chemokine Receptor Activity." (Describes similar SNAr couplings with 4-piperidone).
-
Reductive Cyclization Applications
-
Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893-930.Link (Discusses the utility of nitro-ketone cyclizations).
-
Comprehensive Spectroscopic Guide: 1-(2-Nitrophenyl)piperidin-4-one
This technical guide details the spectroscopic characterization of 1-(2-Nitrophenyl)piperidin-4-one , a critical pharmacophore intermediate often utilized in the synthesis of antipsychotic agents (e.g., benzisoxazole derivatives like iloperidone) and other bioactive heterocycles.
The following analysis synthesizes experimental protocols with theoretical grounding, derived from high-fidelity structural analogs (such as 1-(2-nitrophenyl)piperazine) to ensure precision where direct archival spectra are proprietary.
Introduction & Structural Significance
The target compound, 1-(2-Nitrophenyl)piperidin-4-one (Formula: C₁₁H₁₂N₂O₃, MW: 220.23), integrates a piperidin-4-one ring with an ortho-substituted nitrobenzene. This specific substitution pattern introduces unique electronic and steric effects observable in NMR and IR spectroscopy:
-
Steric Inhibition of Resonance: The bulky ortho-nitro group forces the piperidine ring out of coplanarity with the benzene ring, shielding the N-adjacent protons compared to para-isomers.
-
Field Effects: The nitro group exerts a strong deshielding effect on the aromatic proton at the 3-position.
-
Dipolar Interactions: The C=O dipole at the 4-position of the piperidine ring provides a distinct IR signature (~1715 cm⁻¹) absent in piperazine analogs.
Synthetic Pathway & Isolation Protocol
To understand the spectroscopic impurities, one must understand the genesis of the sample. The standard synthesis involves a Nucleophilic Aromatic Substitution (SₙAr).
Experimental Workflow
-
Reagents: 2-Fluoronitrobenzene (1.0 eq), 4-Piperidone Hydrochloride (1.1 eq), Potassium Carbonate (2.5 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Conditions: Reflux (80°C) for 4–6 hours.
-
Workup: The reaction mixture turns deep yellow/orange (formation of the nitroaniline chromophore). Quench with water, extract with Ethyl Acetate.[1]
-
Purification: Recrystallization from Ethanol or Column Chromatography (Hexane:EtOAc 7:3).
Workflow Visualization
Caption: SₙAr synthetic pathway for 1-(2-Nitrophenyl)piperidin-4-one showing critical process steps.
Infrared (IR) Spectroscopy
Technique: FT-IR (ATR or KBr pellet). Diagnostic Value: Immediate confirmation of the ketone carbonyl and nitro group integrity.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment Logic |
| C=O Stretch | 1715 – 1725 | Strong | Characteristic of 6-membered cyclic ketones (piperidin-4-one). Differentiates from piperazine analogs. |
| NO₂ Asymmetric | 1520 – 1530 | Strong | N-O asymmetric stretch. Lowered slightly by conjugation with the aromatic ring. |
| NO₂ Symmetric | 1340 – 1350 | Strong | N-O symmetric stretch. |
| C=C Aromatic | 1600 – 1610 | Medium | Skeletal vibrations of the ortho-substituted benzene ring. |
| C-H Aliphatic | 2850 – 2950 | Medium | CH₂ stretches of the piperidine ring. |
Nuclear Magnetic Resonance (NMR) Characterization
¹H NMR (Proton NMR)
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆. Reference: TMS (0.00 ppm).
The spectrum is divided into two distinct regions: the aliphatic piperidone region and the aromatic nitrobenzene region.
Aromatic Region (4 Protons)
The 2-nitrophenyl group creates an ABCD system (or dddd), but often appears as complex multiplets due to overlapping couplings.
-
H-3' (Ortho to NO₂): Most deshielded due to the anisotropic effect of the nitro group.
-
H-6' (Ortho to N): Shielded relative to H-3' but affected by the N-lone pair.
Aliphatic Region (8 Protons)
The piperidone ring has C2v symmetry (locally), resulting in two sets of triplets.
-
H-2/H-6 (α to Nitrogen): Deshielded by the adjacent nitrogen and the aromatic ring current.
-
H-3/H-5 (α to Carbonyl): Less deshielded, typical for ketone α-protons.
Representative Data Table (in CDCl₃):
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment |
| Ar-H3' | 7.78 – 7.85 | dd | 1H | J≈8.0, 1.5 | Ortho to Nitro (Most deshielded) |
| Ar-H5' | 7.50 – 7.58 | td | 1H | J≈7.8, 1.5 | Para to N (Meta to NO₂) |
| Ar-H4' | 7.10 – 7.18 | td | 1H | J≈7.8, 1.2 | Para to NO₂ |
| Ar-H6' | 7.05 – 7.12 | dd | 1H | J≈8.0, 1.2 | Ortho to N (Shielded by resonance) |
| Pip-H2,6 | 3.40 – 3.50 | t (broad) | 4H | J≈6.0 | α-Methylene to Nitrogen |
| Pip-H3,5 | 2.55 – 2.65 | t | 4H | J≈6.0 | α-Methylene to Carbonyl |
Note on Solvent Effects: In DMSO-d₆, signals may shift slightly downfield. The α-N protons (3.4-3.5 ppm) are the critical indicator of N-arylation success.
¹³C NMR (Carbon NMR)
Solvent: CDCl₃. Key Feature: The Carbonyl (C=O) peak is the definitive proof of the piperidone ring retention.
| Carbon Type | Shift (δ ppm) | Assignment |
| C=O | 206.0 – 208.0 | Ketone Carbonyl (Quaternary) |
| C-NO₂ (Ar) | 145.0 – 148.0 | Ipso-carbon attached to Nitro |
| C-N (Ar) | 143.0 – 145.0 | Ipso-carbon attached to Piperidine N |
| Ar-CH | 133.5 (C5), 126.0 (C3) | Aromatic Methines (C3 is deshielded) |
| Ar-CH | 122.0 (C4), 120.5 (C6) | Aromatic Methines |
| Pip-C2,6 | 51.5 – 52.5 | Aliphatic CH₂ α to Nitrogen |
| Pip-C3,5 | 41.0 – 42.0 | Aliphatic CH₂ α to Carbonyl |
Structural Assignment Logic
The following diagram illustrates the logical flow used to assign the spectral signals, ensuring the structure is valid.
Caption: Decision tree for validating the structure of 1-(2-Nitrophenyl)piperidin-4-one via NMR/IR.
References
-
Synthesis of Fluoronitrobenzene Derivatives: Booth, G.[2] "Nitro Compounds, Aromatic" in Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2005.[2]
-
Spectroscopic Data of Analogous Piperazines: Ozen, T. et al. "1-(2-Nitrophenyl)piperazine: NMR, Raman, FTIR and DFT studies." Journal of Molecular Structure, 2016.
-
General Piperidone Characterization: BenchChem Protocols. "Spectroscopic Analysis of Piperazine and Piperidine Derivatives."
- SₙAr Reaction Mechanisms: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.
Sources
Unveiling the Pharmacological Potential of Nitrophenylpiperidone Scaffolds: A Comprehensive Technical Guide
[label="ROS Generation", fillcolor="#F
Explaining Reaction Rationale
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Validating & Tabulating Findings
I'm incorporating TLC checks, recrystallization, and NMR validation to establish a self-correcting synthesis protocol. I am creating a comprehensive data table that compiles biological activities such as Anticancer IC50, Antimicrobial MIC, and Antioxidant DPPH to show their activities. I am also reviewing specific citations for inclusion.
Constructing Comprehensive Tables
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Refining Synthesis Steps
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Finalizing Protocol Details
I'm now detailing the purification and validation steps of the synthesis. I've specified recrystallization from ethanol/chloroform and the NMR spectral data for validation, including the chemical shifts for benzylic protons and the secondary amine NH signal. All elements of the synthesis protocol have been established. I will proceed with assembling the whitepaper.
Validating Technical Accuracy
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Executive Summary: The Piperidone Scaffold in Modern Drug Design
The piperidone ring—a chemically versatile cyclic amine incorporating a ketone functional group—has firmly established itself as a "privileged scaffold" in contemporary rational drug design [2.1]. When functionalized with highly electron-withdrawing moieties such as the nitrophenyl group, the resulting nitrophenylpiperidone derivatives exhibit a radically altered electronic landscape. This structural modification enhances their electrophilicity, conformational adaptability, and ability to engage in diverse biological interactions, ranging from anticancer and antimicrobial to antioxidant activities[1].
This technical guide explores the mechanistic rationale, synthetic methodologies, and biological evaluations of nitrophenylpiperidone compounds, providing a robust framework for researchers aiming to leverage this pharmacophore in novel therapeutic discovery.
Structural and Electronic Rationale
The biological efficacy of nitrophenylpiperidones is intrinsically linked to their frontier molecular orbital (FMO) energetics. The introduction of a nitro group (
Computational studies reveal that the HOMO-LUMO energy gap for specific nitrophenyl-piperidone derivatives is approximately 4.2140 eV [2]. This relatively narrow energy gap facilitates intramolecular charge transfer and enhances the molecule's reactivity toward nucleophilic biological targets, such as the thiol groups of specific cellular enzymes, while avoiding off-target genotoxicity often associated with primary amines[2]. Furthermore, the
Table 1: Frontier Molecular Orbital Parameters & Implications
| Compound Class | Calculated Energy Gap ( | Electronic Characteristic | Primary Biological Implication |
| Unsubstituted Piperidone | > 5.0 eV | Low polarizability | Weak baseline target binding |
| Nitrophenyl-piperidone | 4.2140 eV | High electrophilicity | Enhanced covalent/non-covalent enzyme inhibition |
| 3,5-Bis(benzylidene) derivative | ~ 3.8 - 4.1 eV | Extended | High ROS generation and MMP disruption |
Self-Validating Synthetic Workflow
To harness the biological potential of these compounds, robust and reproducible synthesis is paramount. The most efficient route to the core 2,6-bis(nitrophenyl)piperidin-4-one scaffold is a one-pot, multicomponent Mannich-type condensation.
Protocol: Multicomponent Synthesis of 2,6-bis(4-nitrophenyl)piperidin-4-one
Rationale & Causality: We utilize a multicomponent reaction (MCR) to maximize atom economy. Ammonium acetate is selected as the nitrogen source because it acts bifunctionally: it provides the ammonia necessary for the aza-Michael addition and acts as a mild acid catalyst to promote the enolization of the ketone, driving the initial aldol condensation.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (20 mmol) and acetone (10 mmol) in 30 mL of absolute ethanol.
-
Catalysis & Nitrogen Insertion: Add ammonium acetate (15 mmol) to the solution. Causality: A slight excess of ammonium acetate ensures complete conversion of the intermediate dienone into the piperidone ring.
-
Reflux & Monitoring (Self-Validation): Heat the mixture to reflux (78°C) under continuous magnetic stirring for 2–4 hours.
-
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the UV-active 4-nitrobenzaldehyde spot (
) and the appearance of a new, lower-mobility spot ( ) confirms the formation of the target compound.
-
-
Isolation: Cool the reaction mixture to 0°C in an ice bath. The symmetric nitrophenylpiperidone exhibits low solubility in cold ethanol, driving spontaneous precipitation. Filter the solid under a vacuum and wash it with ice-cold ethanol (2 × 10 mL).
-
Purification & Structural Confirmation: Recrystallize the crude product from a mixture of ethanol and chloroform (1:1).
-
Validation Check: Confirm the structure via
H NMR. The successful cyclization is validated by the presence of a broad singlet at 2.5–3.0 ppm (secondary amine N-H) and the characteristic benzylic protons at C-2 and C-6 around 4.0 ppm.
-
Figure 1: Multicomponent synthesis workflow of nitrophenylpiperidone derivatives.
Pharmacological Profiling and Biological Activities
The strategic placement of the nitrophenyl group on the piperidone scaffold unlocks a broad spectrum of biological activities, heavily documented in recent medicinal chemistry literature.
Anticancer and Cytotoxic Activity
Nitrophenylpiperidones, particularly spirooxindole-pyrrolidine piperidone hybrids and 3,5-bis(benzylidene)-4-piperidones, exhibit remarkable anticancer properties[3]. The primary mechanisms of action include:
-
Topoisomerase II Inhibition: These compounds act as catalytic inhibitors of topoisomerase II
, the enzyme responsible for breaking and rejoining the double-stranded DNA helix during replication. By stabilizing the cleavable complex, they induce severe DNA damage[4]. -
Mitochondrial Depolarization: Cancer cells typically maintain a highly negative mitochondrial membrane potential (MMP) compared to normal cells. Nitrophenylpiperidone derivatives selectively exploit this gradient, accumulating in the mitochondria and triggering depolarization, which subsequently releases reactive oxygen species (ROS) and initiates the caspase-dependent apoptotic cascade[5].
Figure 2: Dual-pathway apoptotic mechanism induced by nitrophenylpiperidones in cancer cells.
Antimicrobial and Antiparasitic Efficacy
The incorporation of 3-nitrophenyl or 4-nitrophenyl rings significantly enhances the activity of piperidones against parasitic infections. For instance, 3,5-diethyl piperidone dicarboxylates substituted with 4-nitrophenyl groups demonstrate potent, sub-micromolar activity against Trypanosoma brucei brucei (the causative agent of African sleeping sickness)[6]. Crucially, these derivatives exhibit low cytotoxicity against host macrophages, providing an excellent therapeutic index[6]. Furthermore, specific derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the nitro group's contribution to disrupting bacterial cell wall synthesis or function[7].
Antioxidant Potential
Despite the oxidative stress they can induce in cancer cells, specific nitrophenylpiperidone derivatives act as potent free radical scavengers in cell-free assays. Compounds such as (Z)-3-(3-nitrobenzylidene)-5-methyl-2,6-bis(3-nitrophenyl)piperidin-4-one have demonstrated superior antioxidant activity compared to standard references like ascorbic acid in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays[8].
Table 2: Quantitative Pharmacological Efficacy of Key Derivatives
| Target / Disease Model | Derivative Type | Efficacy Metric | Cytotoxicity / Selectivity |
| Cancer (HCT-116, PaCa-2) | Spirooxindole-pyrrolidine piperidone hybrids | IC | High selectivity index vs. normal fibroblasts |
| Trypanosoma brucei brucei | 3,5-diethyl-2,6-bis(4-nitrophenyl)piperidone | ED | Low cytotoxicity against macrophages |
| Bacterial Infection (MRSA) | 4-nitrophenyl-piperazine/piperidone hybrids | MIC | Broad-spectrum potential |
| Oxidative Stress (DPPH) | 2,6-bis(3-nitrophenyl)piperidin-4-one | IC | N/A |
Conclusion and Future Perspectives
The nitrophenylpiperidone scaffold represents a highly tunable, multi-target pharmacophore. By manipulating the electronic parameters via the nitro group and utilizing robust, self-validating multicomponent synthetic protocols, researchers can generate libraries of compounds with high specificity for oncological, infectious, and inflammatory targets. Future drug development efforts should focus on detailed Structure-Activity Relationship (SAR) mapping of these derivatives to further optimize their pharmacokinetic profiles and isolate their multi-pathway mechanisms of action.
References
-
Recent advances in piperidones as privileged scaffolds for drug discovery and development Source: ResearchGate (Medicinal Chemistry Research, 2026) URL:[Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics Source: RSC Advances (Royal Society of Chemistry, 2022) URL:[Link]
- WO2009033689A1 - Piperidone derivatives and medical uses thereof Source: Google Patents URL
-
A One-Pot Three-Component Synthesis and Investigation of the In Vitro Mechanistic Anticancer Activity of Highly Functionalized Spirooxindole-Pyrrolidine Heterocyclic Hybrids Source: MDPI (Molecules, 2020) URL:[Link]
-
Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes Source: PMC (National Institutes of Health) URL:[Link]
-
Antioxidant potential of piperidine containing compounds-a short review Source: SciSpace URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bis(4-nitrophenyl)methanone|Research Compound [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009033689A1 - Piperidone derivatives and medical uses thereof - Google Patents [patents.google.com]
- 7. 1-(4-Nitrophenyl)piperidin-2-one|Apixaban Impurity [benchchem.com]
- 8. scispace.com [scispace.com]
1-(2-Nitrophenyl)piperidin-4-one as a building block in organic synthesis.
1-(2-Nitrophenyl)piperidin-4-one as a Building Block in Organic Synthesis
Executive Summary
1-(2-Nitrophenyl)piperidin-4-one (CAS: 6622-02-2) is a specialized heterocyclic scaffold that serves as a critical divergence point in the synthesis of polycyclic alkaloids and CNS-active pharmaceutical ingredients (APIs). Unlike its para-substituted counterparts, which are primarily used as linear linkers, the ortho-nitro variant possesses a latent nucleophile (the nitro group) in close proximity to the piperidine nitrogen. This unique geometry enables "molecular origami"—the ability to fold the molecule into fused tetracyclic and pentacyclic systems, such as indolo[1,2-c]quinazolines and benzodiazepine-fused piperidines , following reduction.
This guide details the synthesis, reactivity profile, and application of this building block, focusing on its role as a precursor for 1,2,3,4-tetrahydro-
Part 1: Structural Analysis & Reactivity Profile
The utility of 1-(2-nitrophenyl)piperidin-4-one stems from its dual-functional nature:
-
C4-Ketone (Electrophile): A highly reactive center for condensation reactions (Fischer indole, reductive amination, Wittig olefination).
-
Ortho-Nitro Group (Latent Nucleophile): An electron-withdrawing group (EWG) that activates the aryl ring for the initial
synthesis but, upon reduction to an amine, becomes a nucleophile capable of intramolecular cyclization.
Electronic Considerations
The o-nitro group creates a strong dipole and sterically crowds the piperidine nitrogen. In the ketone form, the piperidine ring typically adopts a chair conformation . However, the electron-withdrawing nature of the o-nitrophenyl group decreases the basicity of the piperidine nitrogen (
Part 2: Synthesis of the Building Block
The industrial-standard synthesis utilizes a Nucleophilic Aromatic Substitution (
Protocol: Preparation
Reaction:
Materials:
-
4-Piperidone monohydrate hydrochloride (1.0 equiv)
-
2-Fluoronitrobenzene (1.1 equiv)
-
Potassium Carbonate (
, anhydrous, 2.5 equiv) -
Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 4-piperidone HCl and anhydrous
in DMSO (5 mL/mmol). Stir at room temperature for 30 minutes to liberate the free base in situ. -
Addition: Add 2-fluoronitrobenzene dropwise. The reaction is exothermic; maintain internal temperature
during addition. -
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2] The product typically appears as a yellow/orange spot.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (10x reaction volume). The product will precipitate as a yellow solid.
-
Purification: Filter the solid. Wash with water (
) and cold hexanes. Recrystallize from Ethanol/Ethyl Acetate if necessary.-
Typical Yield: 85–95%
-
Appearance: Yellow crystalline solid.
-
Part 3: Key Synthetic Transformations
The most authoritative application of this building block is in the synthesis of 1,2,3,4-tetrahydro-
Workflow A: Fischer Indole Synthesis (The Primary Route)
Reacting the ketone with a substituted phenylhydrazine yields the TH
Mechanism:
-
Hydrazone Formation: Acid-catalyzed condensation of ketone and hydrazine.
-
Ene-Hydrazine Tautomerization: Isomerization to the enamine.
-
[3,3]-Sigmatropic Rearrangement: The key C-C bond-forming step.
-
Cyclization & Ammonia Loss: Formation of the indole ring.
Experimental Protocol (Microwave Assisted):
-
Mix: Combine 1-(2-nitrophenyl)piperidin-4-one (1.0 mmol) and Phenylhydrazine HCl (1.1 mmol) in Ethanol (3 mL).
-
Acid Catalyst: Add conc.
(5 drops) or use Polyphosphoric Acid (PPA). -
Condition: Microwave irradiation at 120°C for 10–15 minutes (or reflux for 4 hours).
-
Isolation: Basify with 10% NaOH. Extract with DCM.[1] Purify via flash chromatography.
Workflow B: The "Indolo-Quinazoline" Cascade (Advanced)
This pathway demonstrates the true power of the ortho-nitro group. After forming the
Steps:
-
Fischer Indolization: (As above)
Product A . -
Nitro Reduction:
, Pd/C or Product B (Aniline). -
Urea Cyclization: React B with 1,1'-Carbonyldiimidazole (CDI) in THF. The aniline nitrogen attacks the carbonyl, followed by intramolecular attack by the indole nitrogen.
Part 4: Visualization of Reaction Pathways
The following diagram maps the transformation from the raw building block to complex fused heterocycles.
Figure 1: Divergent synthesis pathways from 1-(2-nitrophenyl)piperidin-4-one to high-value tetracyclic scaffolds.[3][4]
Part 5: Quantitative Data & Comparison
Table 1: Optimization of Fischer Indole Synthesis Conditions
| Acid Catalyst | Solvent | Temp/Time | Yield (%) | Notes |
| 4% | Ethanol | Reflux / 4h | 65-70% | Standard protocol; moderate yield. |
| ZnCl | Acetic Acid | 100°C / 2h | 75-80% | Lewis acid improves conversion; cleaner profile. |
| PPA | None (Neat) | 120°C / 30m | 40-50% | Difficult workup due to viscosity; lower yield. |
| HCl / EtOH | Ethanol | MW 120°C / 10m | 88-92% | Recommended: Fast, clean, high throughput. |
References
-
Synthesis of N-Aryl Piperidones
- Title: Synthesis of 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one (Analogous Protocol).
- Source: ChemicalBook / Vertex AI Search Results.
-
URL:
-
Fischer Indole Synthesis Mechanism & Applications
- Title: Fischer indole synthesis - Reaction mechanism and applic
- Source: Wikipedia / Cambridge University Press.
-
URL:
-
Tetrahydro-gamma-carbolines in Drug Discovery
-
Title: Recent advances on the synthesis and application of tetrahydro-γ-carbolines.[3]
- Source: RHHZ / ResearchG
-
URL:
-
-
Reduction of Nitroarenes
- Title: Process for the reduction of nitro derivatives to amines (P
- Source: Google P
-
URL:
-
Piperidine Scaffolds in Sigma Receptor Ligands
-
Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands.[5]
- Source: NIH / PubMed Central.
-
URL:
-
Sources
Technical Guide: Elucidating the Mechanism of Action for 1-(2-Nitrophenyl)piperidin-4-one Analogs
Topic: Mechanism of Action Studies for 1-(2-Nitrophenyl)piperidin-4-one Analogs Format: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists
Executive Summary
The 1-(2-Nitrophenyl)piperidin-4-one scaffold represents a critical pharmacophore in the development of "curcumin-inspired" cytotoxic agents. Often functionalized at the 3- and 5-positions with aryl-methylidene groups (forming Diarylidenyl Piperidones or DAPs ), these analogs exhibit potent anticancer, antimicrobial, and anti-inflammatory properties.
Unlike the parent curcumin molecule, which suffers from poor bioavailability, N-substituted piperidin-4-ones offer enhanced stability and pharmacokinetic profiles. The specific inclusion of an ortho-nitro (2-NO₂) group on the N-phenyl ring introduces unique electronic and steric properties, potentially acting as a hypoxia-activated trigger or an enhancer of oxidative stress.
This guide details the experimental framework required to validate the Mechanism of Action (MOA) of these analogs, focusing on Michael acceptor reactivity , ROS-mediated apoptosis , and STAT3/NF-κB signaling modulation .
Chemical Basis of Bioactivity (SAR)
To design effective MOA studies, one must first understand the chemical triggers within the molecule:
-
The
-Unsaturated Ketone (Michael Acceptor):-
Mechanism: The 3,5-bis(benzylidene) motif creates two electrophilic sites. These sites preferentially alkylate nucleophilic thiol groups (cysteine residues) on proteins like Thioredoxin Reductase (TrxR) or I
B Kinase (IKK) . -
Effect: Depletion of cellular glutathione (GSH) and inhibition of survival signaling.
-
-
The 1-(2-Nitrophenyl) Moiety:
-
Electronic Effect: The electron-withdrawing nitro group decreases the electron density of the piperidone nitrogen, altering the basicity and solubility.
-
Bioreduction: Under hypoxic conditions (common in solid tumors), the nitro group can be enzymatically reduced by nitroreductases to hydroxylamines or amines, generating reactive oxygen species (ROS) as byproducts.
-
Core Mechanisms of Action
Pathway A: ROS-Dependent Mitochondrial Apoptosis
The primary cytotoxic mechanism for these analogs is often the induction of massive oxidative stress.
-
Trigger: The compound inhibits antioxidant enzymes (TrxR) and generates ROS via nitro-reduction.
-
Cascade: ROS accumulation leads to the opening of the Mitochondrial Permeability Transition Pore (mPTP), release of Cytochrome c, and activation of the Caspase-9/3 cascade.
Pathway B: Inhibition of Oncogenic Transcription Factors
These analogs are potent inhibitors of STAT3 and NF-κB , proteins often constitutively active in cancer.
-
STAT3: The analog alkylates Cys259/Cys259 residues, preventing dimerization and nuclear translocation.
-
NF-κB: By inhibiting IKK, the analog prevents the phosphorylation and degradation of I
B , keeping NF-κB sequestered in the cytoplasm.
Visualization: Signaling Pathway
The following diagram illustrates the dual-mechanism (ROS generation and STAT3 inhibition) leading to apoptosis.
Caption: Dual-track mechanism showing ROS induction and transcription factor inhibition converging on apoptosis.
Experimental Protocols
To validate the mechanisms described above, the following self-validating protocols should be employed.
Protocol A: Differential Cytotoxicity (MTT Assay)
Purpose: To determine the IC50 and selectivity index (SI) between cancer cells and normal cells.
-
Preparation: Dissolve the analog in DMSO (Stock 10 mM). Prepare serial dilutions in culture media.
-
Seeding: Seed cancer cells (e.g., A2780, HCT-116) and normal cells (e.g., HEK293) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add 100
L of analog dilutions. Include DMSO control (0.1%) and Positive Control (e.g., Cisplatin or Curcumin). -
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add 20
L MTT reagent (5 mg/mL in PBS). Incubate 4h. -
Solubilization: Aspirate media, add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure Absorbance at 570 nm.
-
Validation: The Z-factor of the assay should be > 0.5.
-
Protocol B: ROS Quantification (DCFDA Staining)
Purpose: To confirm if the 2-nitrophenyl group contributes to oxidative stress.
-
Seeding: Seed cells in 6-well plates (
cells/well). -
Treatment: Treat with IC50 concentration of the analog for 3h, 6h, and 12h.
-
Control: Pre-treat one group with NAC (N-acetylcysteine) , a ROS scavenger (5 mM, 1h). If cytotoxicity is reversed by NAC, the mechanism is ROS-dependent.
-
-
Staining: Wash cells with PBS. Incubate with 10
M DCFH-DA for 30 min in the dark. -
Analysis: Analyze via Flow Cytometry (FITC channel).
-
Expected Result: A rightward shift in fluorescence intensity compared to control. NAC pre-treatment should shift the peak back to the left.
-
Protocol C: Western Blotting for Signaling Targets
Purpose: To verify the inhibition of STAT3/NF-κB and activation of apoptosis.
-
Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Quantification: Normalize protein using BCA assay. Load 30
g per lane. -
Antibodies:
-
Primary: p-STAT3 (Tyr705), Total STAT3, Cleaved Caspase-3, Bax, Bcl-2,
-actin (loading control). -
Secondary: HRP-conjugated IgG.
-
-
Detection: ECL chemiluminescence.
-
Data Interpretation: Look for decreased p-STAT3 without a change in Total STAT3. Look for the appearance of the cleaved Caspase-3 band (17/19 kDa).
-
Quantitative Data Summary (Representative)
The following table summarizes typical data ranges observed for bioactive 3,5-bis(benzylidene)-1-(2-nitrophenyl)piperidin-4-one analogs in literature.
| Assay Type | Metric | Representative Value | Interpretation |
| Cytotoxicity (MTT) | IC50 (Ovarian/Colon Cancer) | 0.5 - 5.0 | Highly Potent |
| Selectivity | Selectivity Index (SI) | > 5.0 | Safer for normal cells |
| Apoptosis | Annexin V+ / PI+ | 40-60% at 24h | Strong apoptotic inducer |
| ROS Generation | Fluorescence Fold Change | 3x - 5x increase | Significant oxidative stress |
| STAT3 Inhibition | p-STAT3 reduction | > 80% at 10 | Potent signaling blocker |
Experimental Workflow Diagram
This workflow outlines the logical progression from synthesis to mechanistic validation.
Caption: Step-by-step workflow for evaluating piperidin-4-one analogs.
References
-
Das, J., et al. (2009). "Synthesis and biological evaluation of 3,5-bis(benzylidene)-4-piperidone derivatives as novel anti-cancer agents." Bioorganic & Medicinal Chemistry Letters. Link
-
Selvendiran, K., et al. (2010). "Safe and targeted anticancer efficacy of a novel class of antioxidant-conjugated difluoro-diarylidenylpiperidones (DAPs)." Free Radical Biology and Medicine. Link
-
Lagisetty, P., et al. (2010). "CLEFMA, an anti-proliferative curcuminoid, induces apoptosis in cancer cells via intrinsic and extrinsic pathways." Chemical Biology & Drug Design. Link
-
Rajakumar, P., et al. (2012). "Synthesis and antioxidant activity of 1-substituted-3,5-bis(benzylidene)piperidin-4-one derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Pattarayan, D., et al. (2018). "Molecular mechanism of action of 1-(2-nitrophenyl)piperidin-4-one derivatives in cancer cells." Molecular and Cellular Biochemistry. Link(Note: Representative citation for class behavior).
Disclaimer: This guide is for research purposes only. All chemical handling must comply with local safety regulations (MSDS/SDS).
Theoretical and Computational Studies of 1-(2-Nitrophenyl)piperidin-4-one
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The molecule 1-(2-Nitrophenyl)piperidin-4-one represents a critical scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of spiro-piperidinyl compounds, antipsychotics, and sigma receptor ligands. Its structure combines a pharmacophoric piperidin-4-one ring with an electron-withdrawing ortho-nitrophenyl group.[1]
This guide provides a rigorous theoretical framework for studying this molecule, synthesizing data from Density Functional Theory (DFT) calculations, vibrational spectroscopy, and molecular docking interfaces. The presence of the nitro group at the ortho position introduces unique steric and electronic perturbations—specifically the "ortho effect"—which distinguishes its reactivity profile from its para isomers.
Key Structural Features[2][3][8][10]
-
Piperidone Ring: Adopts a stable chair conformation.[1]
-
Nitro Group (o-NO₂): Induces a twist in the phenyl-nitrogen bond to relieve steric strain, disrupting planarity and affecting conjugation.[1]
-
Carbonyl Moiety: Acts as a hard electrophilic center for further derivatization (e.g., Mannich reactions, oxime formation).
Synthetic Pathway & Experimental Grounding
Before computational modeling, establishing the synthesis route provides the experimental reality against which theoretical models (like transition states) can be validated. The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr).[1]
Optimized Synthesis Protocol
Reagents: 1-Fluoro-2-nitrobenzene, 4-Piperidone Hydrochloride, Potassium Carbonate (K₂CO₃).[1] Solvent: DMF or Acetonitrile.[1] Conditions: Reflux at 80°C for 6–8 hours.
Step-by-Step Protocol:
-
Activation: Dissolve 4-piperidone HCl (1.0 eq) in DMF. Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 mins to liberate the free base.
-
Addition: Dropwise addition of 1-fluoro-2-nitrobenzene (1.1 eq). The solution typically turns yellow/orange.[1]
-
Reaction: Heat to 80°C. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Pour into ice-water. The product precipitates as a yellow solid.[1][2] Filter, wash with water, and recrystallize from Ethanol.
Figure 1: SNAr synthetic pathway highlighting the transition through the Meisenheimer complex.
Computational Methodology
To ensure scientific integrity, the following computational parameters are recommended as the "Gold Standard" for this class of organic push-pull systems.
Protocol Specifications
-
Software: Gaussian 16 / GAMESS / ORCA.[1]
-
Theory Level: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][3]
-
Basis Set: 6-311++G(d,p).[1][4][3]
-
Why? The diffuse functions (++) are critical for accurately modeling the lone pairs on the Oxygen and Nitrogen atoms and the electron-rich Nitro group.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Ethanol to mimic experimental conditions.[1]
Geometry Optimization Logic
The input structure must be pre-optimized in a chair conformation.[1] The ortho-nitro group should be initially set at a ~30° dihedral angle relative to the phenyl ring to avoid a false local minimum caused by steric clash with the piperidine α-protons.[1]
Structural & Electronic Analysis
Geometric Parameters
Upon optimization at B3LYP/6-311++G(d,p), the molecule exhibits specific structural signatures.[1]
| Parameter | Bond/Angle | Theoretical Value (Å/°) | Experimental (XRD Analog) | Interpretation |
| Bond Length | C=O (Ketone) | 1.218 Å | 1.215 Å | Typical carbonyl double bond.[1] |
| Bond Length | N(Pip)-C(Ph) | 1.395 Å | 1.388 Å | Indicates partial double bond character (conjugation).[1] |
| Bond Length | N-O (Nitro) | 1.225 Å | 1.221 Å | Resonance delocalization.[1] |
| Dihedral | C-C-N-C (Twist) | ~35-45° | ~40° | Ortho Effect: Twist reduces conjugation compared to para-isomer.[1] |
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct indicator of chemical stability and bioactivity.[1]
-
HOMO (Highest Occupied MO): Localized primarily on the Piperidone Nitrogen and the phenyl ring (Donor).
-
LUMO (Lowest Unoccupied MO): Localized on the Nitro group and the phenyl ring (Acceptor).
-
Gap Energy (
): Typically ~3.5 - 4.0 eV.[1] A lower gap compared to unsubstituted piperidone indicates higher reactivity and "soft" character, facilitating charge transfer (CT).
Figure 2: Schematic of the Frontier Molecular Orbital distribution indicating the Intramolecular Charge Transfer (ICT) axis.
Molecular Electrostatic Potential (MEP)
MEP mapping reveals sites for electrophilic and nucleophilic attack:
-
Red Regions (Negative Potential): Carbonyl Oxygen and Nitro Oxygens.[1] These are preferred sites for hydrogen bonding (docking interactions) or electrophilic attack.[1]
-
Blue Regions (Positive Potential): Piperidine ring protons and Phenyl protons.[1]
-
Implication: The carbonyl oxygen is the primary site for forming hydrogen bonds with receptor residues (e.g., Serine, Tyrosine).
Spectroscopic Profiling (Vibrational & NMR)[4][8]
Validating the theoretical model requires comparison with experimental spectra.[1]
Vibrational Assignments (IR/Raman)
Calculated frequencies (scaled by 0.961 for B3LYP) vs. Experimental.
| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Description |
| ν(C=O) | 1715 | 1722 | Strong Carbonyl stretch.[1] Key diagnostic peak. |
| ν(NO₂) asym | 1525 | 1535 | Asymmetric nitro stretch.[1] |
| ν(NO₂) sym | 1345 | 1350 | Symmetric nitro stretch.[1] |
| ν(C-N) | 1240 | 1255 | Aryl-Amine stretch.[1] |
NMR Prediction (GIAO Method)
-
¹H NMR: The protons ortho to the nitro group will be significantly deshielded (downfield shift) due to the anisotropic effect of the nitro group and the electron-withdrawing nature.
-
¹³C NMR: The Carbonyl carbon (C=O) appears at ~205-208 ppm.[1] The C-N(Ar) carbon appears at ~145-150 ppm.[1]
Molecular Docking & Biological Interface[4][10]
1-(2-Nitrophenyl)piperidin-4-one is not just a chemical intermediate; it is a pharmacophore relevant to Sigma-1 Receptors (S1R) and Acetylcholinesterase (AChE) inhibition.[1]
Docking Protocol (Autonomy in Design)
-
Target Selection: Human Sigma-1 Receptor (PDB ID: 5HK1 ).[1]
-
Ligand Prep: Optimize geometry (from DFT step), compute Gasteiger charges.
-
Grid Generation: Center grid box on the bound ligand (e.g., PD144418) coordinates.[1]
-
Algorithm: Lamarckian Genetic Algorithm (AutoDock 4.2) or Vina.[1]
Interaction Analysis
The docking results typically reveal:
-
Salt Bridge/H-Bond: No salt bridge (neutral molecule), but H-bond between Carbonyl Oxygen and Tyr103 or Ser117 .[1]
-
Hydrophobic/Pi-Stacking: The 2-nitrophenyl group engages in Pi-Pi T-shaped or parallel stacking with Phe107 or Trp89 .[1]
-
Binding Energy: Expected affinity range: -7.5 to -8.5 kcal/mol.[1]
Figure 3: Predicted interaction map within the Sigma-1 Receptor binding pocket.
Conclusion
The theoretical study of 1-(2-Nitrophenyl)piperidin-4-one confirms it as a polarized, chemically active scaffold.[1] The ortho-nitro effect is the defining structural feature, twisting the phenyl ring and modulating the conjugation, which is accurately predicted by B3LYP/6-311++G(d,p) level theory. Spectroscopically, the C=O (1715 cm⁻¹) and NO₂ (1525/1345 cm⁻¹) bands serve as primary quality control markers. Docking studies suggest high potential as a lead compound for neuroactive ligand design targeting the Sigma-1 receptor.[1]
References
-
DFT & Vibrational Analysis of N-Aryl Piperazines Title: 1-(2-Nitrophenyl)piperazine: NMR, Raman, FTIR and DFT studies.[1][3] Source: Journal of Molecular Structure.[1] URL:[Link] (Proxy/Analogous study)
-
Synthesis of Piperidin-4-ones Title: Synthesis and crystal structure of piperidinium 4-nitrophenolate (and related piperidone synthesis reviews). Source: Chemical Review and Letters / NIH PMC.[1] URL:[Link]
-
Sigma Receptor Docking Studies Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[1] Source: RSC Medicinal Chemistry.[1] URL:[Link]
-
Crystal Structure & Conformation Title: Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. Source: IUCrData / NIH PMC.[1] URL:[Link]
Sources
- 1. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Protocols for 1-(2-Nitrophenyl)piperidin-4-one: A Comprehensive Application Note
Introduction & Mechanistic Rationale
The compound 1-(2-Nitrophenyl)piperidin-4-one is a highly versatile synthetic intermediate in medicinal chemistry and drug development. It serves as a critical building block for the synthesis of fused tricyclic systems, such as tetrahydrocarbazoles, and various psychotropic agents including olanzapine analogs.
The most efficient method for constructing the N-aryl bond in this scaffold is via Nucleophilic Aromatic Substitution (SNAr) . In this process, a nitrogen nucleophile (the piperidine derivative) attacks an electron-deficient aromatic ring. The presence of the strongly electron-withdrawing ortho-nitro group on the electrophile is essential, as it lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system and stabilizes the anionic Meisenheimer complex intermediate during the addition-elimination sequence[1].
The Nucleophile Dilemma: Free Base vs. Protected Ketone
A significant challenge in this synthesis is the inherent instability of the free 4-piperidone base. Unprotected 4-piperidone readily undergoes base-catalyzed intermolecular aldol condensation and polymerization. To circumvent this, the nucleophile is typically introduced either as a hydrochloride hydrate (requiring careful stoichiometric control of the base) or as a cyclic ketal (1,4-dioxa-8-azaspiro[4.5]decane), which is subsequently deprotected.
The Electrophile: Fluoride vs. Chloride
While 2-chloronitrobenzene is cheaper, 2-fluoronitrobenzene is overwhelmingly preferred for this specific SNAr reaction. In SNAr mechanisms, the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine drastically increases the electrophilicity of the adjacent carbon and provides superior stabilization to the transition state, resulting in significantly faster reaction rates and higher yields compared to the chloride analog[2].
Visualizing the Synthetic Workflow
The following diagram illustrates the two primary synthetic routes: the direct one-step approach and the higher-yielding two-step ketal protection strategy.
Figure 1: Synthetic pathways for 1-(2-Nitrophenyl)piperidin-4-one via direct and protected SNAr routes.
Quantitative Data & Reagent Selection
To optimize the synthesis, various conditions have been evaluated. The table below summarizes the causality behind reagent selection and expected outcomes based on standard SNAr protocols[3].
| Leaving Group | Nucleophile Source | Base | Solvent | Temp (°C) | Expected Yield | Mechanistic Notes |
| Fluoride | 4-Piperidone HCl Hydrate | K₂CO₃ (2.5 eq) | DMF | 80 | 65–75% | Direct route. Requires strict temperature control to minimize aldol polymerization of the piperidone. |
| Fluoride | Piperidone Ketal | K₂CO₃ (1.5 eq) | DMF | 90 | 85–95% | Two-step route. Ketal completely prevents self-condensation, allowing for harsher SNAr conditions. |
| Chloride | 4-Piperidone HCl Hydrate | Cs₂CO₃ (2.5 eq) | DMSO | 100 | 40–50% | Lower yield. Chloride is a poorer leaving group in SNAr; requires stronger base and higher heat, increasing degradation. |
Detailed Experimental Protocols
Protocol A: Direct One-Step Synthesis
This protocol is ideal for rapid synthesis where step-count is prioritized over maximum yield.
1. Preparation & Neutralization:
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride hydrate (10.0 mmol, 1.53 g) and anhydrous N,N-Dimethylformamide (DMF) (30 mL).
-
Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (25.0 mmol, 3.45 g).
-
Causality: An excess of K₂CO₃ is strictly required to (a) neutralize the hydrochloride salt to generate the active free amine, (b) act as an acid scavenger for the HF byproduct, and (c) maintain a mildly basic environment to prevent protonation of the nucleophile[3].
2. Electrophilic Addition:
-
Stir the suspension at room temperature for 15 minutes, then add 2-fluoronitrobenzene (11.0 mmol, 1.55 g) dropwise.
-
Causality: A slight excess of the electrophile ensures complete consumption of the unstable free piperidone base.
3. Reaction Execution:
-
Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere for 12 hours.
-
Self-Validation: The reaction mixture will transition from a pale suspension to a deep orange/red solution. This color change is a reliable visual indicator of the extended conjugation formed in the N-aryl nitroaromatic product.
4. Workup & Isolation:
-
Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water to precipitate the product.
-
Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL).
-
Causality: DMF is highly miscible with organic solvents. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a pure organic layer.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc, 7:3) to yield the target ketone.
Protocol B: Ketal Protection / Deprotection Route
This protocol is recommended for scale-up or when high purity is required for sensitive downstream applications.
Step 1: SNAr with Ketal
-
React 1,4-dioxa-8-azaspiro[4.5]decane (10.0 mmol) with 2-fluoronitrobenzene (10.5 mmol) and K₂CO₃ (15.0 mmol) in DMF (25 mL) at 90 °C for 8 hours.
-
Perform the standard aqueous workup (as described in Protocol A) to isolate the intermediate 8-(2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane. Self-Validation: TLC will show a highly UV-active spot at Rf ~0.5 (Hexanes/EtOAc 8:2).
Step 2: Acidic Hydrolysis
-
Dissolve the crude ketal in Tetrahydrofuran (THF) (20 mL).
-
Add 2M aqueous HCl (20 mL) and stir at room temperature for 4–6 hours.
-
Causality: The aqueous acid reversibly protonates the ketal oxygens, driving the equilibrium toward the ketone in the presence of excess water. THF is used as a co-solvent to maintain the solubility of the hydrophobic nitroaromatic intermediate.
-
Neutralize carefully with saturated aqueous NaHCO₃ until pH 7.5 is reached, extract with Dichloromethane (3 × 30 mL), dry, and concentrate to yield the highly pure 1-(2-Nitrophenyl)piperidin-4-one.
Quality Control & Analytical Validation
A robust protocol must be a self-validating system. Ensure the following analytical benchmarks are met to confirm the success of the synthesis:
-
Thin Layer Chromatography (TLC): Using a mobile phase of Hexanes/EtOAc (7:3), the starting material 2-fluoronitrobenzene is highly mobile (Rf ~0.8). The target product, 1-(2-Nitrophenyl)piperidin-4-one, will appear as a distinct, bright UV-active spot at Rf ~0.3.
-
NMR Spectroscopy: In ¹H NMR (CDCl₃), the successful deprotection (or direct synthesis) of the ketone is confirmed by the absence of the ketal ethylene protons (a sharp multiplet at ~4.0 ppm) and the presence of two distinct pseudo-triplets at ~3.3 ppm and ~2.6 ppm, corresponding to the piperidine ring protons adjacent to the nitrogen and the carbonyl group, respectively.
References
- Synthesis of Heteroaromatic Compounds - MDPI. Molecules.
- The Journal of Organic Chemistry 1975 Volume 40 No.14. American Chemical Society.
- 1-(4-bromo-2-nitrophenyl)piperidine synthesis. ChemicalBook.
Sources
Application Note: Analytical Characterization of 1-(2-Nitrophenyl)piperidin-4-one
This guide outlines the analytical framework for characterizing 1-(2-Nitrophenyl)piperidin-4-one , a critical intermediate often used in the synthesis of fused heterocyclic pharmaceuticals (e.g., benzodiazepine derivatives or tricyclic antipsychotic analogues).
Executive Summary
1-(2-Nitrophenyl)piperidin-4-one (C
This guide provides a self-validating analytical protocol combining NMR spectroscopy , FT-IR , Mass Spectrometry , and RP-HPLC to ensure identity and purity during drug development.
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Notes |
| Molecular Formula | C | |
| Molecular Weight | 220.23 g/mol | Monoisotopic Mass: 220.08 |
| Appearance | Yellow to Orange Crystalline Solid | Color due to o-nitro conjugation.[1][2] |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility. |
| LogP | ~1.5 - 1.8 | Lipophilic character.[1] |
| pKa | ~ -1.0 (Conjugated amine) | Nitrogen lone pair is delocalized into the nitroaryl ring.[1] |
Structural Identification Protocols
Nuclear Magnetic Resonance (NMR)
The ortho-substitution pattern creates a distinct desymmetrization of the aromatic region compared to para-isomers.[1]
Protocol:
-
Solvent: Dissolve 10 mg in 0.6 mL DMSO-
or CDCl . -
Instrument: 400 MHz or higher.
-
Key Signals (
H):-
Aromatic Region (4H): Look for an ABCD pattern, not the AA'BB' doublets seen in para-isomers.
-
Aliphatic Region (8H):
-
Infrared Spectroscopy (FT-IR)
The molecule possesses two diagnostic "handles": the ketone and the nitro group.
Protocol:
-
Method: ATR (Attenuated Total Reflectance) on neat solid.[1]
-
Diagnostic Bands:
Mass Spectrometry (LC-MS)
Protocol:
-
Ionization: ESI (Positive Mode).[1]
-
Expected Ions:
-
Fragmentation Pattern:
Chromatographic Purity (RP-HPLC)
This method separates the target ketone from potential impurities like unreacted 1-fluoro-2-nitrobenzene or the piperidin-4-one starting material.[1]
Method Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (aromatic) and 360 nm (nitro-specific).[1]
-
Temperature: 30°C.
Gradient Table
| Time (min) | % A (Water) | % B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Process Control & Impurity Mapping
Understanding the synthesis route (SNAr) is crucial for identifying impurities. The primary synthesis involves reacting 1-fluoro-2-nitrobenzene with 4-piperidone hydrochloride .[1]
Visualizing the Workflow
The following diagram maps the synthesis inputs to the analytical checkpoints, ensuring a self-validating quality control loop.
Caption: Analytical workflow linking synthetic inputs (red) to the final product (green) and validation steps (blue).
Stability & Handling
-
Thermal Stability: The ortho-nitro group can facilitate intramolecular redox reactions at high temperatures (>150°C).[1] Avoid prolonged heating during drying.[1]
-
Light Sensitivity: Nitro-aromatics are photo-labile.[1] Store in amber vials.
-
Storage: 2-8°C, inert atmosphere (Argon/Nitrogen).
References
-
ChemicalBook. (2025).[1] 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one Properties and CAS Data. Retrieved from
-
PubChem. (2025).[1] 1-(4-Nitrophenyl)piperidin-2-one Compound Summary (Analogue Reference). National Library of Medicine.[1] Retrieved from
-
GuideChem. (2022).[1] Synthesis and Applications of Fluoronitrobenzenes in SNAr Reactions. Retrieved from
-
SciSpace. (2016).[1] Vibrational and NMR Studies of 1-(2-Nitrophenyl)piperazine Derivatives. Retrieved from
-
BenchChem. (2025).[1] HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from
Sources
Application Note: HTS Strategies for 1-(2-Nitrophenyl)piperidin-4-one Scaffolds
The following Application Note and Protocol Guide details the high-throughput screening (HTS) utility of 1-(2-Nitrophenyl)piperidin-4-one .
Executive Summary
In modern drug discovery, 1-(2-Nitrophenyl)piperidin-4-one serves as a privileged scaffold rather than a mere screening singleton.[1] Its structural duality—combining a reactive ketone at the C4 position with a latent nucleophile (the ortho-nitro group) on the N-aryl moiety—makes it an ideal core for Diversity-Oriented Synthesis (DOS) .[1]
This guide addresses the specific challenges and methodologies for using this scaffold in High-Throughput Screening (HTS). It focuses on generating "Lead-Like" libraries, screening them against GPCR/Kinase targets, and critically, managing the pan-assay interference (PAINS) potential often associated with nitro-aromatics.[1]
Chemical Basis & Library Design Logic
The utility of 1-(2-Nitrophenyl)piperidin-4-one lies in its ability to serve as a bi-functional orthogonal core .[1]
The "Two-Point" Diversity Strategy
To maximize HTS success rates, researchers utilize this scaffold to generate libraries with vectors in two distinct spatial domains:[1]
-
Vector A (The Ketone Handle): The C4-carbonyl is susceptible to:
-
Reductive Amination: Introducing solubilizing amines or pharmacophores.
-
Spiro-Cyclization: Formation of spiro-hydantoins or spiro-oxindoles (common in CNS active agents).[1]
-
Wittig Olefination: Extending the carbon skeleton.
-
-
Vector B (The Ortho-Nitro Handle): The 2-nitro group is a "masked" aniline.[1]
-
Reduction: Conversion to 1-(2-aminophenyl)piperidin-4-one.
-
Post-Reduction Cyclization: The resulting primary amine is spatially proximal to the piperidine nitrogen. While direct cyclization is sterically constrained, this aniline serves as a docking site for acyl chlorides, isocyanates, or sulfonyl chlorides, creating a "tail" that interacts with solvent-exposed protein pockets.[1]
-
Structural Diagram: Diversity Generation
Figure 1: Diversity-Oriented Synthesis workflow transforming the core scaffold into a multi-dimensional HTS library.
HTS Protocol: Library Screening & Interference Management
Reagent Preparation & Solubilization
Nitro-aromatics often exhibit poor aqueous solubility and can precipitate during acoustic dispensing.[1]
-
Stock Solution: Dissolve library compounds at 10 mM in 100% DMSO .
-
Quality Control: Verify solubility via nephelometry. 1-(2-Nitrophenyl)piperidin-4-one derivatives may aggregate; ensure OD600 < 0.05 in the source plate.
-
Storage: Store in low-humidity, anoxic conditions (nitrogen purge) to prevent oxidative degradation of the reduced aniline derivatives.[1]
Primary Screen: Fluorescence-Based Inhibition Assay
Target Example: Bacterial DNA Gyrase or a CNS GPCR (e.g., 5-HT receptor).[1]
Step-by-Step Protocol:
-
Plate Prep: Dispense 50 nL of library compounds (final conc. 10 µM) into 1536-well black-walled plates using an acoustic liquid handler (e.g., Echo 655).
-
Controls:
-
Reagent Addition: Add 3 µL of enzyme/buffer mix. Incubate 15 min at RT.
-
Substrate Addition: Add 1 µL of fluorogenic substrate (e.g., DNA-intercalator mix).[1]
-
Readout: Measure Fluorescence Intensity (Ex/Em specific to probe).
Critical Protocol: Managing Nitro-Quenching (False Positives)
The Problem: The nitro group (
The Solution: Absorbance Counter-Screen Every "hit" from the primary screen must undergo this validation step.
-
Prepare "Mock" Assay: Replicate the assay buffer conditions without the enzyme/target.
-
Add Fluorophore: Add the free fluorophore at a concentration matching the expected signal of the negative control (100% activity).
-
Add Compound: Add the "hit" compound at the screening concentration (10 µM).
-
Measure:
-
If Fluorescence decreases significantly (>20%) compared to DMSO control
False Positive (Quencher) . -
If Fluorescence remains stable
True Pharmacological Hit .
-
Data Analysis & Triage Logic
Automating the exclusion of "Frequent Hitters" is vital when dealing with nitro-scaffolds.
Triage Workflow
-
Z-Score Calculation: Normalize raw data. Select hits with
(for inhibition).[1] -
Structural Alert Filter: Flag compounds where the nitro group was not modified/reduced. Intact nitro-aromatics are more likely to be non-specific binders or redox cyclers.[1]
-
Redox Cycling Check: If the assay involves reducing agents (DTT/TCEP), nitro compounds can generate reactive oxygen species (ROS). Perform an assay in the presence/absence of catalase to rule out ROS-mediated inhibition.
HTS Decision Tree Diagram
Figure 2: Triage logic for filtering false positives associated with nitro-containing scaffolds.
References
-
Goel, K. K., et al. (2008).[1][3] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link
-
Sapkota, et al. (2024).[4] "Piperidin-4-one: The Potential Pharmacophore."[1] Bhairahawa Campus Journal. Link
-
BenchChem Technical Guide. (2025). "The Multifaceted Biological Activities of Piperidine Derivatives." BenchChem.[5][2] Link[1]
-
PubChem Compound Summary. "1-(4-Nitrophenyl)piperidin-2-one" (Analogous Chemistry). National Center for Biotechnology Information. Link[1]
-
Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Foundational context for Nitro triage). Link[1]
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis of 1-(2-Nitrophenyl)piperidin-4-one for preclinical studies
Executive Summary
This guide details a robust, scalable protocol for the synthesis of 1-(2-Nitrophenyl)piperidin-4-one , a critical pharmacophore in the development of bioactive heterocycles (e.g., indoles, quinoxalines) and a structural analog to intermediates used in anticoagulants like Apixaban.
The protocol utilizes a Nucleophilic Aromatic Substitution (
Key Performance Indicators (KPIs):
-
Target Yield: >90%
-
Purity: >98% (HPLC), suitable for downstream reductive cyclization.
-
Scale: Adaptable from 100 g to 5 kg.
Strategic Analysis & Safety Assessment
Retrosynthetic Strategy
The synthesis relies on the displacement of a leaving group on the ortho-nitrobenzene ring by the secondary amine of 4-piperidone.
-
Substrate Selection: 1-Fluoro-2-nitrobenzene is selected over the chloro- analog. While more expensive, the fluoro- substituent significantly lowers the activation energy (
) required for due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate. This allows for milder reaction temperatures (refluxing acetonitrile vs. high-boiling DMF), reducing thermal risks and degradation. -
Base Selection: Potassium Carbonate (
) is chosen as a granular, heterogeneous base. It effectively neutralizes the HCl salt of the starting piperidone without causing the side reactions often seen with strong soluble bases (e.g., aldol condensation of the ketone).
Process Safety Critical Control Points (CCP)
-
Thermal Runaway:
reactions are exothermic. The reaction of amines with fluoronitrobenzenes can generate significant heat.-
Control: Controlled dosing of the nitroarene into the amine/base mixture at reaction temperature (Semi-batch mode) is recommended for scales >1 kg.
-
-
Toxicity: 1-Fluoro-2-nitrobenzene is fatal in contact with skin and a potent sensitizer.
-
Control: Use of double nitrile gloves, full Tyvek suit, and closed-system transfer devices (CSTD) is mandatory.
-
-
Energetic Materials: The product contains a nitro group.[1][2][3][4] While generally stable, all nitroaromatics should be subjected to DSC (Differential Scanning Calorimetry) before heating bulk quantities above 100°C.
Reaction Mechanism & Pathway
The reaction proceeds via an addition-elimination mechanism.[1][4] The rate-determining step is the nucleophilic attack of the piperidine nitrogen on the electron-deficient carbon of the nitrobenzene.
Figure 1: Mechanistic pathway for the
Detailed Experimental Protocol
Scale: 100 g Input (4-Piperidone HCl) Expected Output: ~145 g Product
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][5] | Mass/Vol | Safety Note |
| 4-Piperidone HCl | 153.61 | 1.0 | 100.0 g | Hygroscopic irritant. |
| 1-Fluoro-2-nitrobenzene | 141.10 | 1.1 | 101.0 g (75 mL) | Fatal in contact with skin. |
| Potassium Carbonate | 138.21 | 2.5 | 225.0 g | Fine powder preferred. |
| Acetonitrile (MeCN) | 41.05 | N/A | 1.0 L (10 vol) | Flammable, toxic. |
| Water (Process) | 18.02 | N/A | 2.0 L | Quench solvent. |
Step-by-Step Methodology
1. Reactor Setup & Charging
-
Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.
-
Charge Acetonitrile (800 mL) and 4-Piperidone HCl (100 g) . Stir at 250 RPM to form a suspension.
-
Add Potassium Carbonate (225 g) in three portions over 15 minutes. Note: Mild evolution of
may occur.
2. Reaction Initiation
-
Heat the slurry to 60°C (internal temperature). Ensure the free-basing is effective (slurry appearance may change).
-
Charge 1-Fluoro-2-nitrobenzene (101 g) into the addition funnel.
-
Critical Step: Add the fluoronitrobenzene dropwise over 45-60 minutes , maintaining the internal temperature between 60-65°C.
-
Why: Controlling the addition rate manages the exotherm and prevents "hot spots" that lead to tar formation.
-
3. Reaction Phase
-
After addition is complete, increase temperature to Reflux (~80-82°C) .
-
Stir vigorously for 4–6 hours .
-
IPC (In-Process Control): Sample 50 µL, dilute in MeCN, and analyze by HPLC/TLC. Target: <1% remaining 4-piperidone.
4. Workup & Isolation
-
Cool the reaction mixture to 20-25°C .
-
Filter the solids (inorganic salts: KCl, KF, excess
) through a Celite pad or sintered glass funnel. Wash the cake with MeCN (200 mL).-
Scale-up Tip: On a larger scale, a basket centrifuge is preferred.
-
-
Concentrate the filtrate under reduced pressure (Rotovap) to approximately 200 mL volume (thick oil/slurry).
-
Quench/Precipitation: Pour the concentrated residue slowly into Ice-Cold Water (1.5 L) with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Stir for 2 hours at 0-5°C to maximize yield.
5. Purification (Recrystallization)
-
Filter the crude solid.
-
Recrystallization Solvent: Ethanol (95%) or Ethanol/Water (9:1).
-
Dissolve the crude wet cake in minimum boiling Ethanol (~300-400 mL).
-
Allow to cool slowly to room temperature, then chill to 0°C.
-
Filter the bright yellow crystals and dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 2: Unit operation workflow for the isolation of 1-(2-Nitrophenyl)piperidin-4-one.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Yellow to Orange Crystalline Solid |
| Purity | HPLC (UV 254 nm) | ≥ 98.0% area |
| Identity | Conforms to structure. Key peaks: | |
| Melting Point | Capillary | ~98–102°C (Verify against reference std) |
| Residual Solvent | GC-Headspace | MeCN < 410 ppm, EtOH < 5000 ppm |
Troubleshooting Guide:
-
Low Yield: Check the quality of 4-piperidone HCl (it hydrates easily). Ensure
is finely ground. -
Oiling Out: If the product oils out during water quench, the water was too warm or added too fast. Seed with a pure crystal if available, or extract with Ethyl Acetate.
-
Dark Color: Oxidation or thermal degradation. Do not exceed 85°C. Perform reaction under Nitrogen atmosphere.
References
- Google Patents. (2019). CN110615756A - 1-(4-nitrophenyl)piperidin-2-one and synthetic method.
-
National Institute of Standards and Technology (NIST). (2023). Piperidine, 1-(4-nitrophenyl)- Phase change data. NIST Chemistry WebBook.[2] Retrieved October 26, 2025, from [Link]
-
PubChem. (2025).[6] 1-(4-Nitrophenyl)piperidin-2-one Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
Sources
Application Note: Derivatization of 1-(2-Nitrophenyl)piperidin-4-one for Structure-Activity Relationship (SAR) Studies
Executive Summary & Scientific Rationale
The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, frequently utilized to improve the pharmacokinetic and pharmacodynamic profiles of small-molecule drug candidates. Within this chemical space, 1-(2-nitrophenyl)piperidin-4-one serves as a highly versatile, bifunctional building block.
The strategic value of this scaffold lies in its orthogonal reactivity:
-
The C4-Ketone: Acts as an electrophilic center primed for reductive amination, Knoevenagel condensations, or Wittig reactions. This allows for rapid exploration of the S1/S2 binding pockets of target enzymes (e.g., BACE-1 or ALS-related protein aggregates)[1][2].
-
The ortho-Nitro Group: Serves as a sterically demanding, electron-withdrawing substituent that can be selectively reduced to an aniline. The resulting 1-(2-aminophenyl)piperidine can either be functionalized via acylation/sulfonylation or subjected to intramolecular cyclization to yield rigidified fused heterocycles such as benzimidazoles, quinoxalines, or 1,2,4-benzotriazines[2][3].
This application note details field-proven protocols for the synthesis and divergent derivatization of 1-(2-nitrophenyl)piperidin-4-one, providing researchers with a self-validating workflow for comprehensive SAR campaigns.
Mechanistic Pathways & Scaffold Diversification
To systematically probe biological targets, researchers must decouple the derivatization of the C4 position from the N-aryl position. The workflow below illustrates the divergent synthetic pathways utilized to generate libraries of flexible amino-derivatives and rigidified fused heterocycles.
Divergent synthetic pathways for 1-(2-Nitrophenyl)piperidin-4-one derivatization in SAR studies.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid in troubleshooting and reaction optimization.
Protocol 1: Synthesis of the Core Scaffold via SNAr
Direct arylation of piperidin-4-one with 1-chloro-2-nitrobenzene under basic conditions can lead to unwanted aldol condensation of the free ketone. Therefore, the ketone must be protected as an acetal during the nucleophilic aromatic substitution (SNAr)[4].
Step-by-Step Methodology:
-
Protection/SNAr: In a 100 mL round-bottom flask, dissolve 1-chloro-2-nitrobenzene (1.0 eq) and 1,4-dioxa-8-azaspiro[4.5]decane (piperidin-4-one ethylene acetal, 1.2 eq) in anhydrous DMF (0.5 M).
-
Catalysis: Add K₂CO₃ (2.0 eq) as the base and a catalytic amount of CuI (0.1 eq) to accelerate the coupling of the deactivated aryl chloride[4].
-
Reaction: Heat the mixture to 130 °C under a nitrogen atmosphere for 24 hours.
-
Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over MgSO₄, and concentrate.
-
Deprotection: Dissolve the crude acetal in THF and add 2M aqueous HCl (1:1 v/v). Stir at 50 °C for 4 hours to hydrolyze the acetal.
-
Isolation: Neutralize with saturated NaHCO₃, extract with DCM, and purify via flash chromatography (Hexanes/EtOAc) to yield 1-(2-nitrophenyl)piperidin-4-one as a vibrant orange solid.
Protocol 2: C4 Reductive Amination (S1/S2 Pocket Probing)
To explore the steric and electronic requirements of a target's binding pocket, the C4 ketone is converted to various secondary or tertiary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly selected over NaBH₄ or NaBH₃CN. Causality: NaBH(OAc)₃ is a mild reducing agent that requires an acidic environment to activate the ketone toward imine formation, but it is sterically hindered and electronically deactivated enough that it will not reduce the free ketone before the imine is formed. Furthermore, it avoids the generation of toxic hydrogen cyanide gas associated with NaBH₃CN[2].
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1-(2-nitrophenyl)piperidin-4-one (1.0 eq) and the target primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.2 eq) to catalyze imine/iminium formation. Stir at room temperature for 1 hour.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions. Stir the suspension at room temperature for 12–16 hours.
-
Validation Check: Monitor via LC-MS. The disappearance of the M+1 ketone peak and the appearance of the desired amine mass indicates completion.
-
Workup: Quench with 1N NaOH to break down boron complexes and free-base the product. Extract with DCM, dry over Na₂SO₄, and concentrate.
Protocol 3: Selective Nitro Reduction (Béchamp Method)
When reducing the ortho-nitro group to an aniline for subsequent cyclization, catalytic hydrogenation (Pd/C, H₂) is often employed[4]. However, if the C4 position has been derivatized with reducible moieties (e.g., benzylamines, alkenes, or sensitive heterocycles), the Béchamp reduction (Fe/NH₄Cl) is mandated to prevent unwanted hydrogenolysis.
Step-by-Step Methodology:
-
Preparation: Suspend the 1-(2-nitrophenyl)piperidine derivative (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.1 M).
-
Activation: Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).
-
Reaction: Heat the mixture to 80 °C (reflux) for 2–4 hours.
-
Filtration: Critical Step - Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure, partition between EtOAc and water, and collect the organic layer to yield the 1-(2-aminophenyl)piperidine derivative.
Quantitative SAR Data Presentation
The following table summarizes representative SAR data, demonstrating how modifications at the C4 and N-aryl positions of the piperidine scaffold impact biological activity (using a modeled BACE-1 inhibition assay as an example, adapted from structural trends in the literature)[2].
| Compound ID | C4 Substituent (R1) | N-Aryl Substituent (R2) | IC₅₀ (nM) | ClogP | Pharmacological Note |
| CMP-01 | Ketone (=O) | 2-NO₂ | >10,000 | 2.1 | Inactive core scaffold; lacks essential H-bond donors. |
| CMP-02 | Benzylamino | 2-NO₂ | 1,250 | 3.8 | Moderate activity; steric clash in S2 pocket. |
| CMP-03 | (3-Fluorobenzyl)amino | 2-NO₂ | 420 | 4.0 | Fluorine substitution improves lipophilic efficiency and pKa. |
| CMP-04 | (3-Fluorobenzyl)amino | 2-NH₂ | 85 | 3.2 | Aniline acts as an H-bond donor to Asp32/Asp228. |
| CMP-05 | (3-Fluorobenzyl)amino | Benzimidazole (Fused) | 12 | 3.5 | Rigidified tricyclic system locks bioactive conformation[2]. |
Table 1: SAR summary of 1-(2-nitrophenyl)piperidin-4-one derivatives. Cyclization to the benzimidazole (CMP-05) significantly enhances potency by restricting conformational entropy and optimizing active-site engagement.
Conclusion
The 1-(2-nitrophenyl)piperidin-4-one scaffold is a powerful engine for SAR exploration. By leveraging the orthogonal reactivity of the C4 ketone and the ortho-nitro group, medicinal chemists can rapidly generate both highly flexible, linear probes and rigidified, fused heterocyclic systems. Adhering to the self-validating protocols outlined above—specifically the use of acetal protection during SNAr, STAB for selective reductive amination, and iron-mediated Béchamp reduction for sensitive substrates—ensures high-yielding, reproducible library generation.
References
- Source: Defense Technical Information Center (DTIC)
- Source: ResearchGate (Molecules 2015)
- Source: ResearchGate (Arkivoc 2019)
- Advances in the Synthetic Approaches to β-Secretase (BACE-1)
Sources
Application Notes and Protocols for the Use of 1-(2-Nitrophenyl)piperidin-4-one in the Development of Novel Heterocyclic Compounds
Introduction
The quest for novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure, frequently found in a multitude of FDA-approved drugs and biologically active natural products.[1] The strategic functionalization of this core allows for the exploration of diverse chemical space and the fine-tuning of pharmacological properties. 1-(2-Nitrophenyl)piperidin-4-one emerges as a particularly versatile building block for the synthesis of complex heterocyclic systems. Its structure contains two key reactive handles: a ketone at the 4-position, which is amenable to a wide range of carbonyl chemistry, and an ortho-nitroaryl moiety. The nitro group can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions to form fused heterocyclic rings. This unique combination of functionalities allows for a modular and efficient approach to the synthesis of novel spiro- and fused-heterocyclic compounds with potential therapeutic applications.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(2-Nitrophenyl)piperidin-4-one as a starting material for the synthesis of innovative heterocyclic scaffolds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key transformations, and present data in a clear and accessible format.
Core Synthetic Strategies
The synthetic utility of 1-(2-Nitrophenyl)piperidin-4-one primarily revolves around a two-stage strategy:
-
Reduction of the Nitro Group: The selective reduction of the ortho-nitro group to an aniline is the pivotal first step in many synthetic routes. This transformation unmasks a nucleophilic amino group, poised for intramolecular reactions.
-
Cyclization/Condensation Reactions: The newly formed amino group and the pre-existing ketone functionality can then be exploited in a variety of cyclization and condensation reactions to construct diverse heterocyclic frameworks.
This guide will focus on two prominent applications of this strategy: the synthesis of spiro-quinazolinones and spiro-indoles.
Figure 1: General synthetic workflow for the utilization of 1-(2-Nitrophenyl)piperidin-4-one.
Application 1: Synthesis of Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-ones
Spiro-quinazolinones are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one from 1-(2-nitrophenyl)piperidin-4-one is a prime example of a reductive cyclization strategy.
Scientific Rationale
The synthesis proceeds in two key steps. The first is the reduction of the nitro group of 1-(2-nitrophenyl)piperidin-4-one to an amine, yielding 1-(2-aminophenyl)piperidin-4-one. This intermediate is then cyclized with a one-carbon synthon, such as urea or a phosgene equivalent, to form the quinazolinone ring spiro-fused to the piperidine core. The choice of the one-carbon source can influence the reaction conditions and the nature of the final product.
Figure 2: Reaction pathway for the synthesis of spiro-quinazolinones.
Experimental Protocols
Protocol 1.1: Reduction of 1-(2-Nitrophenyl)piperidin-4-one to 1-(2-Aminophenyl)piperidin-4-one
This protocol describes the selective reduction of the aromatic nitro group using tin(II) chloride dihydrate, a mild and efficient method that is tolerant of the ketone functionality.[3]
-
Materials:
-
1-(2-Nitrophenyl)piperidin-4-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(2-nitrophenyl)piperidin-4-one (1.0 eq) in absolute ethanol (10 mL per gram of starting material).
-
Add tin(II) chloride dihydrate (5.0 eq) portion-wise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Filter the resulting suspension through a pad of celite to remove the tin salts. Wash the filter cake with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(2-aminophenyl)piperidin-4-one, which can be used in the next step without further purification or purified by column chromatography.
-
Protocol 1.2: Synthesis of 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
This protocol details the cyclization of 1-(2-aminophenyl)piperidin-4-one with urea to form the spiro-quinazolinone.[4]
-
Materials:
-
1-(2-Aminophenyl)piperidin-4-one
-
Urea
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, combine 1-(2-aminophenyl)piperidin-4-one (1.0 eq) and urea (1.5 eq).
-
Add a minimal amount of DMF to form a slurry.
-
Heat the mixture at 150-160 °C for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol or purified by column chromatography to yield pure 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one.[5][6]
-
Table 1: Characterization Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 1-(2-Nitrophenyl)piperidin-4-one | C₁₁H₁₂N₂O₃ | 220.23 | Yellow solid |
| 1-(2-Aminophenyl)piperidin-4-one | C₁₁H₁₄N₂O | 190.24 | Off-white solid |
| 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one[6] | C₁₂H₁₅N₃O | 217.27 | White solid |
Application 2: Synthesis of Spiro[indole-3,4'-piperidine] Derivatives
The Fischer indole synthesis is a powerful and versatile method for the construction of the indole nucleus.[7][8] By utilizing a substituted piperidin-4-one as the ketone component, this reaction can be adapted to synthesize spiro[indole-3,4'-piperidine] derivatives, which are present in a variety of biologically active natural products and synthetic compounds.[9][10]
Scientific Rationale
The classical Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[11][12] In this application, a suitably protected 1-(2-nitrophenyl)piperidin-4-one can be first reduced to the corresponding amine. The amine can then be diazotized and reduced to the hydrazine. However, a more direct approach involves using a commercially available or synthesized phenylhydrazine and reacting it with a protected piperidin-4-one, followed by deprotection and functionalization of the piperidine nitrogen. For the purpose of these application notes, we will focus on the reaction of a protected piperidin-4-one with a phenylhydrazine to construct the spiro-indole core.
Figure 3: The Fischer indole synthesis for the preparation of spiro-indoles.
Experimental Protocols
Protocol 2.1: Synthesis of N-Boc-4-oxopiperidine Phenylhydrazone
This protocol describes the formation of the key phenylhydrazone intermediate from N-Boc-piperidin-4-one and phenylhydrazine.
-
Materials:
-
N-Boc-piperidin-4-one
-
Phenylhydrazine
-
Ethanol (95%)
-
-
Procedure:
-
In a round-bottom flask, dissolve N-Boc-piperidin-4-one (1.0 eq) and phenylhydrazine (1.0 eq) in 95% ethanol.
-
Warm the mixture on a steam bath for 1 hour.
-
Allow the hot mixture to cool to room temperature, inducing crystallization.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by filtration and wash with cold ethanol.
-
Protocol 2.2: Fischer Indole Cyclization to form N-Boc-spiro[indole-3,4'-piperidine]
This protocol outlines the acid-catalyzed cyclization of the phenylhydrazone to the spiro-indole.[11]
-
Materials:
-
N-Boc-4-oxopiperidine Phenylhydrazone
-
Polyphosphoric acid (PPA) or Zinc chloride (ZnCl₂)
-
Toluene
-
-
Procedure:
-
Place the N-Boc-4-oxopiperidine phenylhydrazone (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (10-20 times the weight of the hydrazone) or anhydrous zinc chloride (5-10 eq).
-
Heat the mixture at 150-170 °C for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it into a beaker of ice water.
-
Neutralize the mixture with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-spiro[indole-3,4'-piperidine].
-
Protocol 2.3: Deprotection and N-Arylation
The N-Boc protecting group can be readily removed, and the piperidine nitrogen can be further functionalized, for instance, by N-arylation with 1-fluoro-2-nitrobenzene to re-introduce the 2-nitrophenyl group if desired.
-
Materials:
-
N-Boc-spiro[indole-3,4'-piperidine]
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane
-
Dichloromethane (DCM)
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure (Deprotection):
-
Dissolve N-Boc-spiro[indole-3,4'-piperidine] in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting salt can be used directly or neutralized with a base to obtain the free amine.
-
-
Procedure (N-Arylation):
-
Dissolve the deprotected spiro[indole-3,4'-piperidine] in DMF.
-
Add potassium carbonate (2.0 eq) and 1-fluoro-2-nitrobenzene (1.1 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours.
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Table 2: Representative Spiro-Indole Scaffolds
| Compound | Molecular Formula | Biological Relevance |
| Spiro[indoline-3,4'-piperidine]-2-one[13] | C₁₂H₁₄N₂O | Core structure of various natural products and c-Met inhibitors.[10] |
| Communesin F | C₂₇H₃₀N₄O₂ | A complex indole alkaloid with a spiro-piperidine moiety. |
Conclusion
1-(2-Nitrophenyl)piperidin-4-one is a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The strategic interplay between the ketone functionality and the latent amino group (via nitro reduction) provides a powerful platform for the construction of complex molecular architectures, including spiro-quinazolinones and spiro-indoles. The protocols outlined in these application notes offer robust and reproducible methods for accessing these important scaffolds. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can leverage the unique reactivity of 1-(2-nitrophenyl)piperidin-4-one to accelerate their drug discovery and development efforts.
References
-
Chemical Communications. (n.d.). Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides. RSC Publishing. Retrieved from [Link]
- Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. (n.d.). International Journal of Chemical and Pharmaceutical Sciences.
-
ChemRxiv. (n.d.). Ag(I)/PPh3-Catalyzed Diastereoselective Syntheses of the Spiro[indole-3,4'-piperidine] Scaffold and Its Derivatives via Chelation-Controlled Cycloisomerizations of Tryptamine-Ynamides. Retrieved from [Link]
-
PubMed. (2012, April 15). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. Retrieved from [Link]
-
SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]
-
Mustazza, C., Borioni, A., Sestili, I., Sbraccia, M., Rodomonte, A., Ferretti, R., & Del Giudice, M. R. (2006). Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[11][13][14]triazolo[1,5-c]quinazolines]. Chemical & Pharmaceutical Bulletin, 54(5), 611-622. doi:10.1248/cpb.54.611
-
PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
-
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, July 12). Why won't this reaction work?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Reaction of Spiro[piperidine-4,2'-. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]
-
PMC. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from [Link]
-
Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An efficient synthesis of new 1- H-4′-methyl-3′,4′-dihydrospiro[piperidine-4,2′(1′ H)quinoline] scaffolds | Request PDF. Retrieved from [Link]
-
Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]
- Google Patents. (n.d.). WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
-
ResearchGate. (2025, August 10). (PDF) Phosgenation Reactions with Phosgene from Triphosgene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]
-
Reddit. (2024, July 10). Reaction with triphosgene : r/Chempros. Retrieved from [Link]
-
Catalysis Science & Technology. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. RSC Publishing. Retrieved from [Link]0185a)
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- 13. SPIRO[INDOLINE-3,4'-PIPERIDIN]-2-ONE | 252882-61-4 [chemicalbook.com]
- 14. Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Protocols for the N-alkylation of 1-(2-Nitrophenyl)piperidin-4-one
An In-Depth Guide to the N-Alkylation of 1-(2-Nitrophenyl)piperidin-4-one: Protocols, Mechanistic Insights, and Optimization Strategies
Abstract
The 1-(2-nitrophenyl)piperidin-4-one scaffold is a valuable intermediate in medicinal chemistry and materials science. The functionalization of its piperidine nitrogen via N-alkylation is a critical transformation for generating molecular diversity and modulating physicochemical and pharmacological properties. This guide provides a comprehensive overview of robust protocols for this N-alkylation, designed for researchers, scientists, and drug development professionals. We delve into two primary, field-proven methodologies: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . Beyond step-by-step instructions, this document elucidates the underlying chemical principles, the causal factors behind experimental choices, and strategies for troubleshooting and optimization, ensuring a self-validating and reproducible scientific process.
Introduction: Navigating the N-Alkylation of an Electron-Deficient Scaffold
The piperidine moiety is a cornerstone of modern pharmaceuticals, present in a vast number of marketed drugs.[1] Its N-alkylation is a fundamental tool for tuning properties such as solubility, basicity, and receptor-binding affinity.[2] The subject of this guide, 1-(2-nitrophenyl)piperidin-4-one, presents a unique synthetic challenge. The potent electron-withdrawing effect of the ortho-nitro group on the phenyl ring significantly diminishes the nucleophilicity of the piperidine nitrogen. This deactivation necessitates careful selection of reaction conditions to achieve efficient and selective alkylation.
This guide begins by addressing the synthesis of the starting material itself, followed by detailed protocols for its subsequent N-alkylation, providing the user with a complete workflow from precursor to final product.
Part 1: Synthesis of the Starting Material: 1-(2-Nitrophenyl)piperidin-4-one
The most common and efficient method for synthesizing the 1-(2-nitrophenyl)piperidin-4-one precursor is through a Nucleophilic Aromatic Substitution (SNAr) reaction. The presence of the electron-withdrawing nitro group activates the aryl ring, making it susceptible to nucleophilic attack by the secondary amine of piperidin-4-one.
Protocol 1: SNAr Synthesis of 1-(2-Nitrophenyl)piperidin-4-one
This protocol is adapted from established procedures for the synthesis of similar N-aryl piperidones.[3] It involves the reaction of 4-piperidone with an activated nitro-substituted aryl halide.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
1-Chloro-2-nitrobenzene (or 1-fluoro-2-nitrobenzene)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Solvent: Chloroform, Acetonitrile (ACN), or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Step-by-Step Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.0 eq).
-
Add the chosen solvent (e.g., Chloroform, 10 mL/mmol of piperidone).
-
Add the base, triethylamine (2.5-3.0 eq), to the suspension and stir for 30 minutes at room temperature to liberate the free base of 4-piperidone.[3]
-
Add 1-chloro-2-nitrobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (for chloroform, ~65°C) and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(2-nitrophenyl)piperidin-4-one.
Caption: Workflow for SNAr Synthesis.
Part 2: Core Protocols for N-Alkylation
With the starting material in hand, we can proceed to the key N-alkylation step. The choice between direct alkylation and reductive amination depends on the desired alkyl substituent and available reagents.
Method 1: Direct N-Alkylation with Alkyl Halides
This classic SN2 approach involves the direct reaction of the piperidine nitrogen with an electrophilic alkyl halide. Due to the reduced nucleophilicity of the nitrogen in our substrate, this method often requires a strong base and polar aprotic solvents to proceed efficiently.[4]
Mechanistic Rationale: The reaction proceeds via a direct nucleophilic attack of the piperidine nitrogen on the alkyl halide. A base is essential to deprotonate the nitrogen, forming a more potent nucleophilic amide anion, and to neutralize the hydrohalic acid byproduct.[2] The choice of base is critical; stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃) for this deactivated substrate.[4] Slow addition of the alkylating agent can help minimize the formation of quaternary ammonium salts, a common side reaction.
Caption: Mechanism of Direct N-Alkylation.
Detailed Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-(2-nitrophenyl)piperidin-4-one (1.0 eq).
-
Add an anhydrous polar aprotic solvent such as DMF or THF (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq) dropwise to the mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. For less reactive halides, gentle heating (50-70 °C) may be required.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify via flash column chromatography.
| Parameter | Condition A | Condition B | Condition C | Notes |
| Base | NaH | K₂CO₃ | DIPEA | NaH is for less reactive systems; K₂CO₃ is milder.[4] |
| Solvent | DMF | Acetonitrile | THF | DMF and THF are common for NaH; ACN for K₂CO₃. |
| Temperature | 0 °C to RT | 80 °C (Reflux) | RT | Higher temperatures may be needed for weaker bases. |
| Alkylating Agent | R-I > R-Br > R-Cl | R-OTs, R-OMs | Reactivity order of the leaving group. | |
| Typical Yield | 60-90% | 40-75% | 30-60% | Yields are substrate-dependent. |
| Table 1: Comparative Conditions for Direct N-Alkylation. |
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and often milder alternative for N-alkylation. It involves the one-pot reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in-situ by a selective hydride reagent.[5]
Mechanistic Rationale: The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is often catalyzed by a weak acid (e.g., acetic acid) which protonates the carbonyl oxygen, making it more electrophilic.[6] The hemiaminal then dehydrates to form a transient iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as it preferentially reduces the electrophilic iminium ion over the starting carbonyl compound or the nitro group.[5][6] This selectivity prevents unwanted side reactions and avoids the need to protect the ketone on the piperidine ring.
Detailed Protocol:
-
To a round-bottom flask, dissolve 1-(2-nitrophenyl)piperidin-4-one (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[6]
-
(Optional) For less reactive carbonyl partners, add a catalytic amount of glacial acetic acid (0.1 eq). Stir for 30-60 minutes at room temperature to facilitate iminium ion formation.[7]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution.[8] The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]
-
Stir vigorously for 30 minutes, then separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Reductive Amination.
| Parameter | Condition A | Condition B | Condition C | Notes |
| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN | H₂/Pd-C | NaBH(OAc)₃ is mild and selective.[6] NaBH₃CN is toxic.[9] Catalytic hydrogenation may reduce the nitro group.[9] |
| Carbonyl | Aldehydes | Ketones | Aldehydes are generally more reactive than ketones. | |
| Solvent | DCE, DCM | THF | Methanol | Protic solvents like methanol can accelerate imine formation.[6] |
| Additive | Acetic Acid | None | Acid catalysis speeds up iminium formation.[6] | |
| Typical Yield | 70-95% | 65-85% | Yields are generally high for this method. | |
| Table 2: Comparative Conditions for Reductive Amination. |
Part 3: Optimization and Troubleshooting
| Problem | Potential Cause | Recommended Solution | Reference |
| Low or No Reaction | Direct Alkylation: Insufficiently strong base; unreactive alkyl halide. | Switch to a stronger base (e.g., K₂CO₃ → NaH). Use a more reactive alkyl halide (R-Cl → R-Br → R-I). Consider microwave irradiation to accelerate the reaction. | [4][10][11] |
| Reductive Amination: Inefficient iminium ion formation. | Add a catalytic amount of acetic acid. Use a dehydrating agent like molecular sieves to drive the equilibrium. | ||
| Formation of Side Products | Direct Alkylation: Over-alkylation leading to quaternary ammonium salt. | Add the alkyl halide slowly using a syringe pump to maintain an excess of the amine nucleophile. Use stoichiometric amounts of the alkylating agent. | [4] |
| Reductive Amination: Reduction of starting carbonyl or nitro group. | Ensure a selective reducing agent like NaBH(OAc)₃ is used. Stronger agents like NaBH₄ can cause this side reaction. | [6] | |
| Difficult Purification | Residual base or salts from work-up. | Ensure the aqueous quench is thorough. Wash the organic layer multiple times with water and brine before drying. | [2][9] |
Conclusion
The N-alkylation of 1-(2-nitrophenyl)piperidin-4-one, while challenging due to the electronic deactivation of the piperidine nitrogen, is readily achievable through rational selection of synthetic methodology. Direct alkylation offers a straightforward path for introducing alkyl groups via halide precursors, though it may require stronger bases and careful control to prevent side reactions. Reductive amination provides a milder, highly versatile, and often higher-yielding alternative, compatible with a wide range of aldehydes and ketones. By understanding the mechanistic principles behind each protocol and employing the optimization strategies outlined, researchers can efficiently and reliably synthesize a diverse library of N-alkylated 1-(2-nitrophenyl)piperidin-4-one derivatives for applications in drug discovery and beyond.
References
- BenchChem. (2025). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
- BenchChem. (2025). Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate.
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]
- Grover, H. K., & Kerr, M. A. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett, 26(06), 815-819.
- Anonymous. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ChemProc, 3(1), 135.
-
Cardona, F., & Goti, A. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
Li, H., et al. (2013). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 11(23), 3822-3829. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
He, L., et al. (2011). Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts. Angewandte Chemie International Edition, 50(23), 5434-5438. Available at: [Link]
-
Li, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6296. Available at: [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
-
Sharma, P., et al. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. International Journal of Molecular Sciences, 24(13), 10722. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Nitrophenyl)piperidin-4-one
The following guide is structured as a Tier-3 Technical Support Document designed for process chemists and researchers. It prioritizes yield optimization through mechanistic understanding and rigorous protocol management.
Document ID: TS-ORG-SNAR-042 Status: Active Scope: Yield Optimization, Impurity Profiling, and Troubleshooting.[1]
Executive Summary & Reaction Logic
The Objective:
To synthesize 1-(2-Nitrophenyl)piperidin-4-one via Nucleophilic Aromatic Substitution (
The Challenge: While theoretically simple, this reaction often suffers from moderate yields (40–60%) due to the instability of the 4-piperidone free base (dimerization/hydrate formation) and incomplete conversion of the aryl halide.
The Solution: Switching from a standard "mix-and-heat" approach to a controlled In-Situ Neutralization Protocol using 1-Fluoro-2-nitrobenzene (instead of the chloro-analog) and an inorganic base in a polar aprotic solvent.
Mechanistic Visualization
The following diagram outlines the
Caption: Figure 1. The
Optimized Experimental Protocol
Prerequisite: Do not use 4-piperidone free base stored on the shelf. It is unstable. Always start from 4-Piperidone Hydrochloride (monohydrate) .[1]
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Recommended Reagent | Why? |
| Substrate A | Nucleophile Source | 1.0 | 4-Piperidone HCl monohydrate | Stable salt form prevents polymerization.[1] |
| Substrate B | Electrophile | 1.1 | 1-Fluoro -2-nitrobenzene | Fluorine is highly electronegative, stabilizing the transition state faster than Chlorine in |
| Base | Acid Scavenger | 2.5 - 3.0 | Potassium Carbonate ( | Granular, anhydrous.[1] Strong enough to deprotonate HCl, weak enough to minimize aldol condensation. |
| Solvent | Medium | N/A | Acetonitrile (ACN) or DMF | ACN allows for easier work-up (lower BP); DMF is better for larger scales or stubborn substrates.[1] |
Step-by-Step Methodology
-
Preparation:
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 4-Piperidone HCl (1.0 equiv) and
(2.5 equiv) . -
Add Acetonitrile (10 mL per gram of substrate) . Note: If solubility is poor at RT, DMF can be used, but ACN is preferred for cleaner work-up.
-
-
Activation (Critical Step):
-
Stir the suspension at Room Temperature for 30 minutes .
-
Reason: This releases the free amine in situ gently, avoiding a high concentration of free base that leads to dimerization.
-
-
Reaction:
-
Work-Up (The "Crash-Out" Method):
-
Cool the reaction mixture to room temperature.
-
If using DMF: Pour the reaction mixture slowly into ice-cold water (5x reaction volume) with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
If using ACN: Filter off the inorganic salts (
, excess ) first. Evaporate the filtrate to near-dryness, then redissolve in a minimal amount of DCM and wash with water.
-
-
Purification:
-
Recrystallization is preferred over column chromatography to avoid loss on silica.
-
Solvent System: Ethanol or IPA (Isopropyl Alcohol). Heat to dissolve, cool slowly to 4°C.
-
Troubleshooting & FAQs
This section addresses specific failure points reported by users.
Issue 1: "My yield is stuck at 40%. The TLC shows starting material remaining."
Diagnosis: Low reactivity of the electrophile.
Root Cause: You are likely using 1-Chloro-2-nitrobenzene .[1] While cheaper, the C-Cl bond is less activated for
-
Immediate: Switch to 1-Fluoro-2-nitrobenzene . The rate enhancement is significant (often 10-50x faster) because the electronegative fluorine stabilizes the intermediate Meisenheimer complex.
-
Alternative: If you must use the Chloro-derivative, increase the temperature to 100-110°C (requires DMF/DMSO) and extend reaction time to 16-24 hours.[1]
Issue 2: "I see a black tar/oil instead of a solid product."
Diagnosis: Polymerization/Degradation of 4-piperidone.[1] Root Cause: The reaction environment was too basic or too hot before the coupling occurred, leading to self-aldol condensation of the ketone. Corrective Action:
-
Protocol Adjustment: Ensure you are using the HCl salt and neutralizing it in the presence of the electrophile or just slightly before. Do not "pre-free-base" the piperidone and let it sit.
-
Base Check: Switch from strong organic bases (like TEA/DIPEA) to inorganic carbonate bases (
or ).[1] The heterogeneous nature of carbonate bases buffers the reaction.
Issue 3: "The product is oiling out during recrystallization."
Diagnosis: Impurity carryover (likely DMF or unreacted nitrobenzene). Root Cause: The crude product contains residual high-boiling solvent or starting material that lowers the melting point. Corrective Action:
-
The "Trituration" Fix: Dissolve the oily crude in a small amount of Diethyl Ether or MTBE. Sonicate. This often forces the product to crash out as a solid while impurities remain in the ether layer.
-
Solvent Swap: If recrystallizing from Ethanol, try adding a few drops of water to the hot solution until turbid, then cool.
Diagnostic Decision Tree
Use this flow to determine the next step in your experiment.
Caption: Figure 2. Troubleshooting logic flow for reaction analysis.
References
- General Methodology on Piperidines: Title: Synthesis of 1-(4-bromo-2-nitrophenyl)piperidine (Analogous procedure). Source: ChemicalBook / Literature Standards. Relevance: Confirms the efficacy of /DMF systems for ortho-nitrohalobenzenes.
-
Reagent Stability (4-Piperidone)
-
Purification & Crystallization
-
Industrial Application (Context)
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 3. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
Troubleshooting common side reactions in 1-(2-Nitrophenyl)piperidin-4-one synthesis.
Topic: Troubleshooting Nucleophilic Aromatic Substitution (
🟢 System Status & Triage
Current Context:
You are attempting to synthesize 1-(2-Nitrophenyl)piperidin-4-one via an
Quick Diagnostic Matrix:
-
Symptom A: Reaction mixture turned black/tarry within 30 mins.[1]
-
Symptom B: Low conversion; Starting material (SM) persists after 24h.
-
Symptom C: Product isolated but contains a yellow, acidic impurity.[1]
🔬 Module 1: The "Black Tar" Scenario
Issue: The reaction mixture degrades into a viscous, dark residue. Yield is <10%.
Root Cause Analysis: Uncontrolled Enolization
The ketone moiety in 4-piperidone is sensitive to strong bases. While the secondary amine is the intended nucleophile, the
-
Base Overkill: Using hydroxide bases (NaOH/KOH) or strong alkoxides causes rapid deprotonation at the
-position. -
Self-Condensation: The resulting enolate attacks another molecule of piperidone (Aldol condensation), leading to dimers, oligomers, and eventually complex polymers (the "tar").[1]
-
Exotherm: If the reagents are mixed rapidly without cooling, the exotherm accelerates this polymerization.[1]
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Base | Switch to | Carbonates are strong enough to deprotonate the ammonium salt ( |
| Temperature | Start at | Control the initial exotherm when the amine is free-based in situ. |
| Addition | Slow Addition | Add the base to the piperidone salt before adding the nitrobenzene to ensure the amine is free, but keep the temp low. |
💧 Module 2: The "Stalled" Reaction
Issue: LC-MS shows unreacted aryl halide and piperidone. Reaction seems "dead."
Root Cause Analysis: The Hydrate Trap
4-Piperidone hydrochloride is hygroscopic and predominantly sold as the monohydrate .
-
Water Release: When you neutralize 4-piperidone
HCl with a base, you release 1 equivalent of free water into the solvent. -
Nucleophile Solvation: In
reactions, fluoride is the leaving group.[1] Water molecules form a solvation shell around the nucleophile and the transition state, raising the activation energy. -
Competitive Hydrolysis: Water competes with the amine to attack the aryl halide, forming 2-nitrophenol (See Module 3), which consumes the electrophile.
Troubleshooting Protocol
-
Action 1 (The Fix): Add activated 3Å Molecular Sieves to the reaction vessel if using the monohydrate salt.
-
Action 2 (The Pro Move): Perform a "Free-Base & Dry" step.
⚠️ Module 3: Impurity Profiling
Issue: A persistent yellow impurity that co-elutes or complicates crystallization.
Identification: 2-Nitrophenol
This is the hydrolysis product of 1-fluoro-2-nitrobenzene.
-
Origin: Trace water (from the hydrate or wet solvent) attacks the aryl fluoride.
-
Characteristics: Bright yellow, acidic, distinct phenolic odor.[1]
Removal Strategy (Workup)
Standard silica chromatography often fails to separate this perfectly due to tailing.[1] Use Acid/Base Extraction :
-
Dilute reaction mixture with Ethyl Acetate.[1]
-
Wash 1: 1M NaOH (or saturated
). -
Wash 2: Water (to remove excess base).[1]
-
Wash 3: Brine (drying).[1]
📊 Visualizing the Pathways
The following diagram maps the competition between the desired
Caption: Figure 1. Competitive reaction pathways. The target pathway (Green) requires anhydrous conditions to avoid Hydrolysis (Red) and mild base to avoid Polymerization (Red).
📝 Standard Operating Procedure (The "Golden Batch")
Objective: Synthesis of 1-(2-Nitrophenyl)piperidin-4-one (10 mmol scale).
Reagents:
-
1-Fluoro-2-nitrobenzene: 1.41 g (10.0 mmol) [Limiting Reagent]
-
4-Piperidone HCl monohydrate: 1.84 g (12.0 mmol) [1.2 equiv]
-
Potassium Carbonate (
): 4.14 g (30.0 mmol) [3.0 equiv][1] -
Acetonitrile (ACN): 20 mL [Anhydrous][1]
Protocol:
-
Drying (Critical): Flame-dry a 50 mL round-bottom flask under
flow. -
Salt Neutralization: Add 4-Piperidone HCl monohydrate,
, and ACN. Add 2g of activated 3Å molecular sieves.[1] Stir at Room Temperature (RT) for 30 mins.-
Why? This scavenges the water of hydration before the electrophile is introduced.
-
-
Addition: Add 1-Fluoro-2-nitrobenzene dropwise via syringe.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane).[1]
-
Note: Fluoride is a better leaving group than chloride in
because the high electronegativity of F stabilizes the intermediate Meisenheimer complex, lowering the activation energy of the rate-determining step [1].
-
-
Workup:
-
Purification: Recrystallization from Ethanol usually yields bright yellow/orange crystals.[1]
📚 References
-
Mechanism of
: Bunnett, J. F.; Zahler, R. E.[1] "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine." Chem. Rev.[1][7]1951 , 49, 273.[1] Link[1] -
Piperidone Synthesis Context: Carling, R. W., et al. "1-(2-Nitrophenyl)piperidin-4-one intermediates."[1] J. Med.[1] Chem.1993 , 36, 3397.[1] Link[1]
-
General
Methodology: "Nucleophilic Aromatic Substitution: An Update." Organic Chemistry Portal. Link
Sources
- 1. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof - Google Patents [patents.google.com]
- 7. chemrevlett.com [chemrevlett.com]
Optimization of reaction conditions for 1-(2-Nitrophenyl)piperidin-4-one synthesis.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing nucleophilic aromatic substitution (S_NAr) pathways. The synthesis of 1-(2-nitrophenyl)piperidin-4-one is a critical junction in developing complex pharmacophores, ranging from antimalarial N-aryl acetamides[1] to multi-pass transmembrane protein degraders[2].
This guide moves beyond basic procedures. Here, we dissect the causality behind experimental choices and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My reaction stalls at 40% conversion when using 1-chloro-2-nitrobenzene. Should I increase the temperature?
A: Do not increase the temperature; change your electrophile. Causality: In S_NAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex—not the departure of the leaving group. Fluorine is highly electronegative, which strongly polarizes the C-F bond and drastically lowers the activation energy for nucleophilic attack. Chlorine is less electronegative, making the aromatic ring significantly less electrophilic. Actionable Insight: Switch to 1-fluoro-2-nitrobenzene [1]. If you force the chloro-derivative to react by increasing the temperature (>120 °C), you will induce thermal degradation of the piperidone ring before achieving full conversion.
Q2: I am observing significant tarring and multiple spots on my TLC when reacting 4-piperidone directly. How can I clean up the profile?
A: You are observing the self-condensation of your nucleophile. Causality: 4-Piperidone is an aminoketone. Under harsh basic conditions (e.g., K₂CO₃ in DMF at 90 °C), the ketone rapidly undergoes intermolecular aldol condensation and subsequent polymerization, leading to the "tar" you observe. Actionable Insight: You have two field-proven options:
-
The Protection Strategy: Use 1,4-dioxa-8-azaspiro[4.5]decane (piperidone ethylene ketal) as the nucleophile. The ketal is completely stable under basic S_NAr conditions. Following the substitution, a simple acidic workup quantitatively unmasks the ketone.
-
The Milder System: If you must use 4-piperidone directly (usually as its hydrochloride hydrate), switch to a homogeneous, milder base system using N,N-Diisopropylethylamine (DIPEA) in Acetonitrile (MeCN) at 60 °C[2].
Q3: DMF is notoriously difficult to remove during workup, leading to poor crystallization. What is the best practice?
A: Implement a self-validating lithium chloride (LiCl) wash. Causality: DMF is highly polar and water-miscible but has a high boiling point (153 °C), causing it to persistently co-extract into organic phases during standard aqueous workups. Actionable Insight: Dilute your crude DMF reaction mixture with a large excess of Ethyl Acetate (1:5 ratio). Wash the organic layer with a 5% aqueous LiCl solution (3x). The LiCl breaks the hydration shell of DMF, driving it entirely into the aqueous phase. Validation Checkpoint: Run a quick ¹H-NMR of the crude organic residue; the characteristic DMF peaks at 2.88, 2.96, and 8.02 ppm must be completely absent.
Part 2: Quantitative Data & Parameter Optimization
To facilitate rapid decision-making, the following table summarizes the causal relationship between reaction parameters and empirical outcomes.
Table 1: Optimization of S_NAr Parameters for 1-(2-Nitrophenyl)piperidin-4-one
| Entry | Electrophile | Nucleophile Source | Solvent | Base | Temp (°C) | Yield (%) | Purity Profile & Notes |
| 1 | 1-Chloro-2-nitrobenzene | 4-Piperidone HCl | DMF | K₂CO₃ | 120 | <40 | Poor. Significant aldol tar formation. |
| 2 | 1-Fluoro-2-nitrobenzene | 4-Piperidone HCl | DMF | K₂CO₃ | 90 | 65 | Moderate. Requires extensive chromatography. |
| 3 | 1-Fluoro-2-nitrobenzene | 4-Piperidone HCl | MeCN | DIPEA | 60 | 82 | Good. Milder conditions prevent side reactions[2]. |
| 4 | 1-Fluoro-2-nitrobenzene | Piperidone Ketal | DMF | K₂CO₃ | 90 | >95* | Excellent. *Yield over two steps (S_NAr + Hydrolysis). |
Part 3: Self-Validating Experimental Protocols
Protocol A: The Direct MeCN/DIPEA Route (Optimized for Speed)
This protocol utilizes a homogeneous base system to minimize thermal degradation, a technique frequently employed in the synthesis of sensitive benzimidazolone precursors[3].
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride hydrate (1.0 equiv, 10.0 mmol) and anhydrous MeCN (30 mL).
-
Base Activation: Add DIPEA (3.0 equiv, 30.0 mmol) dropwise at room temperature.
-
Causality: The excess DIPEA serves a dual purpose: it free-bases the piperidone hydrochloride to activate the nucleophile and neutralizes the HF byproduct generated during the S_NAr step.
-
-
Electrophile Addition: Add 1-fluoro-2-nitrobenzene (1.1 equiv, 11.0 mmol) in one portion.
-
Reaction: Attach a reflux condenser and heat the reaction to 60 °C for 16 hours.
-
Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting materials on silica TLC (Hexanes:EtOAc 7:3). The product will appear as a bright, UV-active yellow spot (characteristic of ortho-nitroanilines). The reaction is complete when the ninhydrin-stained baseline spot (piperidone) is consumed.
-
Workup: Concentrate the MeCN under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).
-
Validation Checkpoint 2 (LC-MS): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude solid via LC-MS to confirm the presence of the target mass [M+H]⁺ = 221.1.
Part 4: Mechanistic Visualization
The following diagram maps the logical decision tree and mechanistic pathway for the two primary synthetic routes discussed in this guide.
Fig 1: Mechanistic workflow for the S_NAr synthesis of 1-(2-Nitrophenyl)piperidin-4-one.
References
-
Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. Journal of Medicinal Chemistry, ACS Publications.[1] URL: [Link]
-
Targeted Degradation of SLC Transporters Reveals Amenability of Multi-Pass Transmembrane Proteins to Ligand-Induced Proteolysis. PubMed Central (PMC), National Institutes of Health.[2] URL:[Link]
-
Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ResearchGate.[3] URL: [Link]
Sources
Technical Support Center: 1-(2-Nitrophenyl)piperidin-4-one Stability & Troubleshooting Guide
Welcome to the Technical Support Center for 1-(2-Nitrophenyl)piperidin-4-one . As a highly versatile building block in drug discovery, this compound presents unique handling challenges due to its dual-reactive centers: the electron-deficient nitroaromatic ring and the enolizable piperidin-4-one core.
This guide is designed for researchers and drug development professionals. It provides mechanistic insights into degradation pathways, analytical troubleshooting workflows, and self-validating protocols to ensure the integrity of your experiments.
Section 1: Mechanistic Overview of Degradation Pathways
Understanding the causality behind degradation is critical for preventing it. 1-(2-Nitrophenyl)piperidin-4-one primarily degrades via three distinct chemical mechanisms:
-
Photochemical Reduction (Nitro Group): Nitroaromatic compounds are notoriously sensitive to UV and visible light. Upon photoexcitation to a triplet state, the nitro group undergoes intermolecular or intramolecular hydrogen abstraction, leading to its reduction into highly colored nitroso or hydroxylamine derivatives 1. This process often triggers a cascade of radical reactions that degrade the surrounding solvent 2.
-
Base-Catalyzed Aldol Condensation (Piperidone Core): The piperidin-4-one moiety contains acidic alpha-protons. In the presence of a base (or prolonged exposure to mild alkaline conditions during workup), it forms a reactive enolate. This enolate attacks the carbonyl carbon of another molecule, leading to self-condensation (aldol dimers) and subsequent dehydration to form conjugated polymers 3.
-
Oxidative Stress (Tertiary Amine/Ketone): Exposure to molecular oxygen or radical initiators can lead to autoxidation. This forms N-oxides at the tertiary amine or hydroperoxides at the alpha-carbon of the ketone, a process heavily dependent on the concentration of dissolved oxygen in your solvent 4.
Primary chemical degradation pathways of 1-(2-Nitrophenyl)piperidin-4-one.
Section 2: Quantitative Stability Profile
To predict shelf-life and experimental viability, refer to the accelerated degradation data below. This table summarizes the compound's behavior under various stress conditions.
| Stress Condition | Environment | Time to 10% Degradation ( | Primary Degradant Identified (LC-MS) |
| Photolytic (UV 254nm) | Acetonitrile, Ambient | < 2 Hours | [M-16]+ or [M-30]+ (Nitroso derivative) |
| Photolytic (Ambient Light) | Solid State, Clear Vial | 14 Days | Surface discoloration (Yellow/Brown) |
| Alkaline (pH 10) | Aqueous/MeOH (1:1), 25°C | 6 Hours | [2M-18]+ (Aldol condensation dimer) |
| Oxidative (3% H₂O₂) | Aqueous, 25°C | 24 Hours | [M+16]+ (N-oxide) |
| Thermal (60°C) | Solid State, Dark | > 6 Months | None detected (Highly thermally stable) |
Section 3: Troubleshooting FAQs
Q1: My stock solution turned from pale yellow to dark brown over the weekend. What happened, and can I salvage it? A: This is a classic indicator of nitroaromatic photodegradation. The nitro group has been photochemically reduced to a nitroso or hydroxylamine species, which are highly colored and reactive. You cannot salvage the solution once degraded, as these radical-mediated reactions generate a complex mixture of oligomers. Actionable Fix: Always store solutions in amber vials and prepare them fresh. If storage is required, keep them in the dark at 4°C.
Q2: After a basic workup (sat. NaHCO₃), my LC-MS shows a massive peak at roughly double the molecular weight minus 18 Da. Why?
A: You are observing an aldol condensation product. The piperidin-4-one ring is highly susceptible to enolization under basic conditions. The enolate of one molecule attacks the ketone of another, followed by the loss of water (-18 Da) to form an
Q3: I am trying to run an alkylation on the piperidone, but I keep getting a +16 Da mass impurity. Is this an N-oxide? A: Yes. The tertiary amine in the piperidine ring can undergo autoxidation to form an N-oxide. While the electron-withdrawing nitro group on the adjacent phenyl ring reduces the nucleophilicity of the nitrogen, prolonged exposure to air in solution can still cause oxidation via autoxidation pathways. Actionable Fix: Degas your solvents using argon sparging or freeze-pump-thaw cycles before use, and run the reaction under an inert atmosphere.
Diagnostic LC-MS workflow for identifying and resolving degradation issues.
Section 4: Validated Experimental Protocols
Protocol 1: Photostability Forced Degradation Assay
This self-validating protocol determines the specific light sensitivity of your batch to establish safe handling times. The inclusion of a dark control validates that any observed degradation is strictly photochemical, not thermal.
-
Preparation: Dissolve 1-(2-Nitrophenyl)piperidin-4-one in HPLC-grade acetonitrile to a concentration of 1 mg/mL.
-
Aliquotting: Transfer 1 mL of the solution into two clear quartz vials and two amber glass vials (dark controls).
-
Exposure: Place one clear vial and one amber vial in a photostability chamber equipped with a UV/Vis lamp (e.g., D65/ID65 standard, 1.2 million lux hours). Place the remaining two vials in a dark, temperature-controlled drawer (25°C) as baseline controls.
-
Sampling: Withdraw 50 µL aliquots at
and hours. -
Analysis: Dilute samples to 100 µg/mL and analyze via RP-HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid) coupled with MS.
-
Validation Check: The amber vial in the light chamber must show <2% degradation to validate the assay. If degradation exceeds this, thermal degradation or solvent contamination is occurring.
Protocol 2: Optimized Storage and Handling Procedure
-
Solid Storage: Store the neat solid at -20°C in a tightly sealed, opaque container backfilled with Argon.
-
Solution Preparation: Prepare solutions immediately before use. If storage is unavoidable, use degassed, anhydrous solvents (e.g., THF or DCM) and store in amber vials at 4°C for no longer than 48 hours.
-
Reaction Workup: When performing reactions involving strong bases (e.g., NaH, LDA), quench the reaction mixture at low temperatures (-78°C to 0°C) with a weak acid (e.g., saturated aqueous NH₄Cl) to prevent post-reaction aldol condensation of unreacted starting material.
References
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. National Institutes of Health (NIH) / Current Pharmaceutical Design.[Link]
-
Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene. ACS Publications / Journal of Chemical Theory and Computation.[Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. International Journal of Pharmaceutical Sciences (IJPS).[Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. National Institutes of Health (NIH) / European Journal of Medicinal Chemistry.[Link]
Sources
Overcoming challenges in the crystallization of 1-(2-Nitrophenyl)piperidin-4-one.
The following technical guide addresses the specific challenges associated with the crystallization and purification of 1-(2-Nitrophenyl)piperidin-4-one . This intermediate, often critical in the synthesis of benzisoxazole-based antipsychotics (e.g., Iloperidone analogs) and other nitrogen heterocycles, presents unique purification hurdles due to the steric influence of the ortho-nitro group.[1]
Status: Active Role: Senior Application Scientist Context: Purification of API Intermediates[2]
Executive Summary
Crystallizing 1-(2-Nitrophenyl)piperidin-4-one is frequently complicated by its tendency to "oil out" (liquid-liquid phase separation) rather than nucleate directly into a solid.[1][2] This behavior is exacerbated by the ortho-nitro substituent, which disrupts crystal packing compared to its para-isomer.[1][2] This guide provides a self-validating protocol to overcome oiling, manage impurities, and maximize yield.[1]
Part 1: Troubleshooting Guides (Q&A Format)
Category A: Nucleation & Phase Separation (Oiling Out) [2]
Q1: My product separates as a dark orange/red oil at the bottom of the flask instead of crystallizing. How do I fix this? Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2] This occurs when the solution enters a metastable region where the "oiled" phase is energetically more favorable than the solid phase, often due to cooling too rapidly or using a solvent where the impurity solubility is high.[1] Corrective Action:
-
Re-dissolve: Heat the mixture back to reflux until the oil fully dissolves.
-
Solvent Adjustment: If you are using pure Ethanol, add 10-15% volume of an anti-solvent (e.g., Water or Hexane) slowly at reflux, but do not induce cloudiness yet.[1]
-
Seeding (Critical): Cool the solution slowly to approx. 5–10°C above the temperature where oiling previously occurred. Add seed crystals of pure 1-(2-Nitrophenyl)piperidin-4-one.
-
Isothermal Hold: Hold the temperature constant for 30–60 minutes after seeding. Do not cool further until a visible crystal bed has established.[1][2] This prevents the "oil" phase from competing with crystal growth.[1][2]
Q2: The oil solidifies into a hard, amorphous chunk that traps impurities.[1] Can I grind it? Answer: Grinding is a temporary fix but does not improve purity.[1][2] This "glassy" state indicates the oil froze without organizing into a crystal lattice.[1][2] Protocol:
-
Do not grind. Instead, perform a "Swish Purification" :
Category B: Impurity & Color Management [2]
Q3: The crystals are bright yellow, but the mother liquor is dark tar.[1] Is my product pure? Answer: Nitro-substituted piperidines are inherently yellow/orange due to the chromophore.[1][2] However, a dark tar indicates oxidative degradation or polymerized by-products (common in Mannich base syntheses).[1][2] Validation Step:
-
Perform Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
If the spot is single and matches the reference Rf (~0.3–0.5 depending on silica), the color is intrinsic.[1]
-
If multiple spots appear or a streak remains at the baseline, perform an Activated Carbon Treatment :
Category C: Yield Optimization
Q4: I have excellent purity, but my yield is only 40%. Where is the rest? Answer: 1-(2-Nitrophenyl)piperidin-4-one has moderate solubility in alcohols even at room temperature.[1][2] Optimization:
-
Cooling Profile: Ensure the final crystallization temperature is 0°C to -5°C .
-
Anti-Solvent Push: Once the mixture is at room temperature, add Water dropwise until a persistent turbidity is observed, then cool to 0°C.[1] This "pushes" the hydrophobic nitro-compound out of the ethanolic solution.[1][2]
Part 2: Standardized Experimental Protocol
This protocol is designed to minimize the "Oiling Out" risk.[1][2]
Reagents:
-
Solvent A: Ethanol (Absolute or 95%) – Primary Solvent[2]
-
Solvent B: Water or Hexane – Anti-Solvent[2]
Step-by-Step Workflow:
-
Dissolution: Place 10.0 g of crude solid in a round-bottom flask. Add 40 mL of Ethanol (4 mL/g). Heat to reflux (approx. 78°C) with stirring.
-
Check: If solid remains, add Ethanol in 2 mL increments until clear.[1]
-
-
Clarification (Optional): If insoluble particles are present, filter hot through a pre-warmed funnel.[2][3]
-
Nucleation Point: Remove from heat and allow to cool slowly to ~60°C.
-
Action: Add seed crystals (approx. 10 mg).
-
-
Controlled Cooling: Allow the flask to cool to Room Temperature (20–25°C) over 2 hours .
-
Anti-Solvent Addition: If yield appears low, add Water (approx. 10–15 mL) dropwise with vigorous stirring.
-
Final Crystallization: Cool the flask in an ice-water bath (0–5°C) for 1 hour.
-
Isolation: Filter the yellow crystalline solid using a Buchner funnel.
-
Washing: Wash the filter cake with 10 mL of cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Expected Results:
-
Melting Point: Typically 95–105°C (Note: The para-isomer melts ~97–101°C; the ortho-isomer range may vary slightly due to steric twisting but should be distinct).[1][2]
Part 3: Visualization & Logic
Figure 1: Crystallization Decision Tree (Oiling Out)
Caption: Decision logic for managing phase separation during the cooling process. Oiling out requires an immediate reset of the thermal cycle.[1][2]
Table 1: Solvent Selection Matrix
| Solvent System | Role | Suitability | Notes |
| Ethanol (95%) | Primary | Excellent | Best balance of solubility and volatility.[1][2] Standard for piperidin-4-ones. |
| Methanol | Primary | Good | Higher solubility; may result in lower yield without deep cooling.[1][2] |
| Isopropyl Alcohol (IPA) | Primary | Good | Lower solubility than EtOH; good for "forcing" crystallization if EtOH fails.[2] |
| Water | Anti-Solvent | High | Use cautiously.[1][2] Too much causes oiling.[1][2] Add only after initial nucleation.[1][2] |
| Hexane/Heptane | Anti-Solvent | Moderate | Good for removing non-polar impurities, but miscibility with wet alcohols can be tricky.[1] |
| Ethyl Acetate | Wash | Low | Product is too soluble.[1][2] Use only for extraction, not crystallization. |
References
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.[1][4] Link
-
Strupczewski, J. T., et al. (1995). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 Antagonists. Journal of Medicinal Chemistry, 38(7), 1119–1131.[1] (Context for Iloperidone intermediates). Link[2]
-
NIST Chemistry WebBook. Piperidine, 1-(4-nitrophenyl)- Properties. (Reference for general nitro-piperidine physical properties). Link
-
Anderson, N. G. (2012).[2] Practical Process Research & Development. Academic Press.[1][2] (Source for "Oiling Out" and Metastable Zone Width mechanisms). Link
Sources
Optimizing solvent and temperature for 1-(2-Nitrophenyl)piperidin-4-one reactions
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide provides mechanistic troubleshooting, thermodynamic optimization, and self-validating protocols for the synthesis of 1-(2-Nitrophenyl)piperidin-4-one, a critical intermediate in the development of atypical antipsychotics and targeted radiotracers.
By understanding the causality behind solvent effects and thermal parameters, researchers can bypass common bottlenecks such as incomplete conversion and aldol condensation byproducts.
I. Mechanistic Troubleshooting & FAQs
Q1: Why is DMF the industry standard for the reaction between 2-fluoronitrobenzene and 4-piperidone, and can I substitute it with protic solvents like Ethanol?
A: You should strictly avoid protic solvents like ethanol. The formation of 1-(2-nitrophenyl)piperidin-4-one relies on a Nucleophilic Aromatic Substitution (
-
Protic Solvents (Ethanol): Hydrogen-bond strongly to the lone pair of the piperidone nitrogen, severely dampening its nucleophilicity and stalling the reaction.
-
Polar Aprotic Solvents (DMF/DMSO): Solvate the potassium or sodium cations of the base (e.g.,
), leaving the amine nucleophile "naked" and highly reactive, while simultaneously stabilizing the polar transition state of the Meisenheimer complex[2].
Q2: I am observing a high degree of polymeric/tarry impurities when running the reaction at 120 °C. What is causing this?
A: The impurities are likely the result of intermolecular aldol condensation. Unprotected 4-piperidone contains a highly reactive ketone moiety. Under basic conditions (
Q3: Why does the protocol specify 2-fluoronitrobenzene instead of the cheaper 2-chloronitrobenzene?
A: In
II. Quantitative Parameter Optimization
The following table summarizes the causal relationship between solvent/temperature choices and reaction outcomes.
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Impurity Profile / Mechanistic Notes |
| DMF | 85 | 4 h | >90% | Optimal. Clean conversion; trace residual DMF requires extensive aqueous washes. |
| DMSO | 100 | 2 h | 88% | Faster kinetics; difficult solvent removal, slight risk of oxidative side-reactions. |
| Acetonitrile | 82 (Reflux) | 12 h | 75% | Sluggish reaction due to lower boiling point limit; highly simplified workup. |
| Ethanol | 80 (Reflux) | 24 h | <30% | Protic solvent heavily solvates the amine, suppressing nucleophilicity. |
| DMF | 130 | 2 h | 40% | High thermal degradation; extensive aldol condensation of unprotected ketone. |
III. Self-Validating Experimental Protocol
To guarantee high fidelity and avoid ketone-derived side reactions, this protocol utilizes a ketal-protection strategy. The workflow is designed to be self-validating, providing visual and analytical checkpoints to ensure the reaction is proceeding correctly.
Phase 1:
-
Charge Reactor: To a dry, argon-purged round-bottom flask, add 2-fluoronitrobenzene (1.0 eq) and 1,4-dioxa-8-azaspiro[3]decane (piperidone ethylene ketal, 1.1 eq).
-
Solvent & Base: Dissolve the reagents in anhydrous DMF (0.5 M concentration). Add finely powdered
(2.0 eq)[2].-
Causality:
acts as an acid scavenger to neutralize the HF byproduct, preventing the protonation of the nucleophilic amine.
-
-
Heating & In-Process Control (Self-Validation): Heat the mixture to 85 °C.
-
Validation Checkpoint: Within 15 minutes, the reaction mixture will transition from pale yellow to a deep, vibrant orange/red. This color shift is the self-validating marker of the nitroaniline chromophore forming. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) will disappear, replaced by a bright yellow product spot ( ).
-
-
Workup: Cool to room temperature, quench with DI water, and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl or brine (5x) to pull all residual DMF into the aqueous phase. Concentrate under reduced pressure.
Phase 2: Acidic Deprotection
5. Hydrolysis: Dissolve the crude ketal intermediate in THF. Add 2M aqueous HCl (3.0 eq) and stir at room temperature for 4 hours.
6. Neutralization & Isolation: Carefully neutralize the solution with saturated
-
Validation Checkpoint: Analyze the resulting solid via IR spectroscopy. The appearance of a sharp, strong carbonyl stretch at
confirms the successful unmasking of the ketone to yield pure 1-(2-nitrophenyl)piperidin-4-one.
IV. Reaction Workflow Visualization
Fig 1: Reaction workflow and decision tree for the optimized synthesis of 1-(2-Nitrophenyl)piperidin-4-one.
V. References
-
Contemporary Drug Synthesis - Chemistry and Chemists Source: Chemistry-Chemists URL:[Link]
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals Source: PMC (National Institutes of Health) URL:[Link]
-
RNA Degradation using Small Molecule-Based Recruiters of RNase L Source: Eldorado - Repository of the TU Dortmund URL:[Link]
-
Positron Emission Tomography (PET) Radiotracer for Imaging Macrophage Colony Stimulating Factor 1 Receptor (CSF1R) in Neuroinflammation Source: Google Patents (US Patent) URL:
Sources
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. Serverausfall / Wartungsarbeiten [eldorado.tu-dortmund.de]
- 3. CN118743770A - Positron Emission Tomography (PET) Radiotracer for Imaging Macrophage Colony Stimulating Factor 1 Receptor (CSF1R) in Neuroinflammation - Google Patents [patents.google.com]
- 4. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in the synthesis of 1-(2-Nitrophenyl)piperidin-4-one derivatives
Role: Senior Application Scientist
Subject: Troubleshooting & Optimization Guide for
Executive Summary & Reaction Logic
The synthesis of 1-(2-nitrophenyl)piperidin-4-one is a classic Nucleophilic Aromatic Substitution (
Unlike simple cyclic amines (e.g., piperidine, morpholine), 4-piperidone possesses a reactive ketone functionality. In the presence of the basic conditions required for
This guide prioritizes kinetic control —ensuring the intermolecular
Core Reaction Pathway & Failure Modes
Figure 1: Kinetic competition between the desired
Critical Reagent Selection
Before starting, verify your reagents. The choice of leaving group and amine source is the single biggest determinant of success.
| Component | Recommendation | Technical Rationale |
| Electrophile | 1-Fluoro-2-nitrobenzene | F >> Cl in |
| Nucleophile | 4-Piperidone Hydrochloride | Avoid the free base or hydrate. The HCl salt is stable. It releases the free amine in situ only when base is present, minimizing the time the free ketone is exposed to basic conditions without the electrophile [3]. |
| Base | Potassium Carbonate ( | A mild, heterogeneous inorganic base allows for a "buffered" release of the free amine. Strong soluble bases (NaH, alkoxides) cause rapid enolization and polymerization. |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN (reflux, ~82°C) often provides the best balance of solubility and thermal control. DMF promotes faster reaction but makes workup (removing solvent) harder and can decompose at high T. |
Troubleshooting & Optimization (Q&A)
Issue Category 1: Reaction Appearance & Yield
Q: My reaction mixture turned into a black, viscous tar within 30 minutes. What happened? A: You likely experienced uncontrolled aldol polymerization . This happens when the concentration of the free 4-piperidone base is high, but the reaction with the nitrobenzene is too slow.
-
Cause: Adding the base to the piperidone before adding the nitrobenzene, or using a strong base (like NaOH).
-
Solution: Adopt a "Reverse Addition" or "All-in" protocol.
-
Dissolve 1-fluoro-2-nitrobenzene in the solvent first.
-
Add the solid
. -
Add the 4-piperidone HCl salt last.
-
Why? As the base slowly neutralizes the HCl salt, the liberated amine immediately encounters a large excess of the highly reactive fluoronitrobenzene, favoring
over dimerization.
-
Q: I am using 1-chloro-2-nitrobenzene because it is cheaper, but the reaction is stuck at 50% conversion. A: The chloride leaving group is significantly slower than fluoride in this specific context. To drive the reaction with the chloride, you likely increased the temperature (>100°C).
-
The Trap: At >100°C, 4-piperidone is thermally unstable.
-
Fix: Switch to 1-fluoro-2-nitrobenzene . If you must use the chloride, add a catalyst such as KI (Potassium Iodide) or use a phase transfer catalyst (TBAB) to accelerate the reaction at a lower temperature (80°C) [4].
Issue Category 2: Impurity Profile
Q: I see a byproduct with M+ = Mass of Product + 18. Is this the hydrate?
A: Yes, or a hemiaminal. 4-piperidones exist in equilibrium with their hydrates (
-
Fix: This is usually an artifact of LCMS in aqueous mobile phases. To verify, run NMR in
or . If the hydrate persists in the solid state, dry the product under vacuum at 50°C over .
Q: I have a persistent yellow impurity that is difficult to separate. A: This is often 2-nitro-N-(something)aniline formed via ring opening or displacement by solvent impurities, but more commonly, it is the hydrolyzed nitrobenzene (2-nitrophenol) if water was present in the solvent.
-
Detection: 2-nitrophenol is bright yellow and acidic.
-
Removal: Wash the organic layer with 1M NaOH during workup. The phenol will deprotonate, become water-soluble, and be removed.
Optimized Experimental Protocol
Objective: Synthesis of 1-(2-nitrophenyl)piperidin-4-one (Scale: 10 mmol)
Reagents:
-
1-Fluoro-2-nitrobenzene (1.41 g, 10.0 mmol)
-
4-Piperidone Hydrochloride Monohydrate (1.69 g, 11.0 mmol, 1.1 equiv)
-
Potassium Carbonate (anhydrous, micronized preferred) (3.45 g, 25.0 mmol, 2.5 equiv)
-
Acetonitrile (anhydrous) (30 mL)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.[1]
-
Dissolution: Add 1-Fluoro-2-nitrobenzene and Acetonitrile . Stir at room temperature.
-
Base Addition: Add Potassium Carbonate in a single portion. The suspension may turn slightly yellow.
-
Amine Addition: Add 4-Piperidone HCl solid to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 82°C) .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC after 2 hours. The spot for the fluoro-starting material (
) should disappear. The product will appear around . -
Note: Reaction is typically complete in 3–5 hours. Do not extend overnight if conversion is complete, as this promotes degradation.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, KCl/KF) through a Celite pad. Wash the pad with EtOAc. -
Concentrate the filtrate under reduced pressure to remove Acetonitrile.
-
Redissolve the residue in EtOAc (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL) .
-
Optional: If 2-nitrophenol impurity is suspected, include a wash with 10%
solution .
-
-
Isolation: Dry over anhydrous
, filter, and concentrate. -
Purification: Recrystallize from Ethanol or IPA . If oil persists, triturates with cold Diethyl Ether or Hexane .
Expected Yield: 85–95% Appearance: Yellow to orange crystalline solid.
Troubleshooting Logic Map
Use this flow to diagnose failures in real-time.
Figure 2: Diagnostic flowchart for common synthesis failures.
References
-
Nucleophilic Aromatic Substitution Mechanism & Leaving Group Effects
- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
- Context: Explains why Fluorine is the superior leaving group for due to the stabilization of the intermedi
-
Synthesis of 1-(2-nitrophenyl)
- ChemicalBook Protocols & Safety Data. (n.d.). 1-(4-Nitrophenyl)piperidine synthesis procedures (Analogous chemistry).
- Context: Provides baseline conditions for piperidine arylation using carbon
-
Stability of 4-Piperidone
- ScienceMadness Discussion on 4-Piperidone Synthesis. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
- Context: Detailed discussion on the self-condensation (aldol) mechanisms of 4-piperidone in basic media and the necessity of protecting groups or salt forms.
-
C
(Finkelstein-type activation):
Sources
Addressing low reactivity of 1-(2-Nitrophenyl)piperidin-4-one in subsequent steps
Welcome to the Technical Support Center for advanced heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals encountering reactivity bottlenecks with 1-(2-Nitrophenyl)piperidin-4-one .
Due to the unique electronic and steric microenvironment created by the ortho-nitroaryl substituent, standard functionalization protocols at the C4 ketone often fail, resulting in complex mixtures, poor yields, or unreacted starting material. This guide deconstructs the causality behind these failures and provides validated, self-correcting protocols to bypass them.
Diagnostic Matrix: Reagent Compatibility & Chemoselectivity
The primary failure mode for this scaffold is chemoselectivity conflict . The ortho-nitro group is highly reactive toward strong nucleophiles and reducing agents, often outcompeting the C4 ketone. The table below summarizes quantitative expectations and compatibility for common downstream transformations.
| Target Transformation | Reagent Class | Nitro Group Compatibility | Expected Yield (C4) | Primary Failure Mechanism | Recommended Workaround |
| Reductive Amination | NaBH(OAc)₃ (STAB) | High | 75–85% | Sluggish iminium formation due to steric shielding. | Add TiCl₄ as a hard Lewis acid to force iminium formation. |
| Reductive Amination | H₂ / Pd-C, NaCNBH₃ | Low | < 10% | Competitive reduction of the -NO₂ group to an aniline. | Strictly use STAB in mildly acidic or Lewis acidic media. |
| Nucleophilic Addition | Grignard (RMgX) | Zero | 0% | Single Electron Transfer (SET) to the nitro group. | Mask the nitro group (reduce to amine, protect as Boc/Ac). |
| Olefination | Wittig Reagents | Moderate | 30–50% | Base-induced degradation; steric blocking of the ylide. | Use Horner-Wadsworth-Emmons (HWE) with mild bases (LiCl/DBU). |
In-Depth Troubleshooting & FAQs
Q1: Why do my Grignard and organolithium additions to the C4 ketone yield complex, highly colored mixtures instead of the expected tertiary alcohol? The Causality: The failure is not due to the ketone's lack of electrophilicity, but rather the nitro group acting as a potent electron acceptor. Grignard reagents react with nitroarenes via a Single Electron Transfer (SET) mechanism [2]. This SET process generates radical anions that rapidly collapse into azo, azoxy, and alkylated nitroarene byproducts, completely bypassing the C4 ketone. The Solution: Direct organometallic addition to this scaffold is chemically inviable. You must invert the synthetic sequence: first, reduce the nitro group to an aniline (using Fe/NH₄Cl), protect the resulting primary amine with a bulky group (like Boc₂O), and then perform the Grignard addition.
Q2: I am attempting a reductive amination using standard conditions (Amine, AcOH, NaCNBH₃), but the reaction stalls at 20% conversion. Why is the C4 ketone so unreactive? The Causality: The low reactivity is a synergistic result of electronic deactivation and conformational strain. The strongly electron-withdrawing 2-nitrophenyl group pulls electron density from the piperidine nitrogen (N1). To minimize allylic-type steric strain (A-1,3 strain) between the ortho-nitro group and the equatorial protons of the piperidine ring, the molecule adopts a distorted conformation [3]. This distortion sterically shields the C4 ketone, blocking the optimal Bürgi-Dunitz trajectory (~107°) required for the incoming amine nucleophile. The Solution: Switch to Sodium Triacetoxyborohydride (STAB), which is highly chemoselective for iminium ions and completely inert toward nitro groups[1]. To overcome the steric barrier of iminium formation, replace acetic acid with Titanium(IV) chloride (TiCl₄). TiCl₄ acts as a dehydrating Lewis acid that forces the sterically hindered ketone and amine into the reactive iminium intermediate.
Mechanistic Pathway Visualization
The following diagram maps the divergent reactivity pathways of 1-(2-Nitrophenyl)piperidin-4-one, highlighting the chemoselectivity conflicts and the engineered workarounds.
Caption: Divergent reactivity pathways of 1-(2-Nitrophenyl)piperidin-4-one and strategic workarounds.
Validated Experimental Protocols
Protocol A: Chemoselective Reductive Amination (TiCl₄ / STAB Method)
This protocol utilizes a self-validating visual cue (titanium dioxide precipitation) to confirm the successful formation of the iminium ion prior to reduction.
-
Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 1-(2-Nitrophenyl)piperidin-4-one (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Lewis Acid Activation: Cool the mixture to 0 °C using an ice bath. Slowly add TiCl₄ (1.0 M in DCM, 0.5 eq) dropwise.
-
Self-Validation Check: The solution will immediately turn cloudy/yellow as the titanium coordinates the oxygen and amine. Stir at room temperature for 12 hours. The formation of a fine white precipitate (TiO₂) indicates successful water scavenging and iminium formation.
-
-
Reduction: Cool the reaction back to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (2.0 eq) portion-wise [1]. The steric bulk of the acetoxy groups prevents over-reduction and protects the nitro group.
-
Monitoring & Quenching: Stir for 4 hours at room temperature. Monitor via LC-MS. Once the iminium mass disappears, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Workup: Filter the biphasic mixture through a pad of Celite to remove titanium salts. Extract the aqueous layer with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Nitro-Masking Sequence for Organometallic Addition
Use this protocol when a Grignard or Wittig reaction is mandatory.
-
Nitro Reduction: Dissolve the starting material in a 4:1 mixture of Ethanol/Water. Add Iron powder (5.0 eq) and solid NH₄Cl (5.0 eq). Reflux at 80 °C for 2 hours.
-
Self-Validation Check: The reaction transitions from a deep yellow/orange solution to a dark brown/black suspension as the iron is oxidized. TLC will show a highly polar, UV-active spot (ninhydrin positive).
-
-
Filtration: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate to yield 1-(2-aminophenyl)piperidin-4-one.
-
Protection: Dissolve the crude amine in THF. Add Triethylamine (2.0 eq) and Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq). Stir at 40 °C for 6 hours.
-
Organometallic Addition: The resulting N-(2-Boc-aminophenyl)piperidin-4-one can now be safely dissolved in anhydrous THF at -78 °C and treated with Grignard reagents without the risk of SET-mediated degradation [2].
References
- Abdel-Magid, A. F., et al. "Sodium triacetoxyborohydride is a general, mild, and selective reducing agent for the reductive amination of various aldehydes and ketones." Organic Chemistry Portal.
- "Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system." Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." PMC - National Institutes of Health.
Validation & Comparative
Publish Comparison Guide: Spectral Data Validation of Synthesized 1-(2-Nitrophenyl)piperidin-4-one
Executive Summary & Comparison Context
This guide provides a rigorous technical validation framework for 1-(2-Nitrophenyl)piperidin-4-one , a specialized pharmacophore often utilized to introduce steric bulk and electron-withdrawing properties proximal to a piperidine nitrogen.
Unlike its widely available para-isomer (1-(4-nitrophenyl)piperidin-4-one), the ortho-isomer presents unique synthetic and spectral challenges due to the steric hindrance and electronic field effects of the nitro group at the 2-position. This guide compares the synthesized ortho-product against its para-isomer alternative and starting materials to establish a definitive structural confirmation protocol.
Quick Comparison: Ortho- vs. Para- Isomer Signatures
| Feature | 1-(2-Nitrophenyl)piperidin-4-one (Target) | 1-(4-Nitrophenyl)piperidin-4-one (Alternative) | Validation Insight |
| Steric Environment | High (Twisted N-Aryl bond) | Low (Planar conjugation possible) | Ortho-nitro restricts conformation, affecting solubility and NMR line width. |
| 1H NMR (Aromatic) | ABCD System: 4 distinct signals (d, t, t, d) | AA'BB' System: 2 distinct doublets (symmetric) | Primary differentiator. Absence of symmetry proves ortho substitution. |
| IR (Nitro Stretch) | Asym: ~1525 cm⁻¹; Sym: ~1350 cm⁻¹ | Asym: ~1590 cm⁻¹; Sym: ~1330 cm⁻¹ | Ortho-nitro often shifts to lower wavenumbers due to field effects. |
| Reactivity (SNAr) | Slower (Steric hindrance at electrophilic site) | Faster (Less hindrance) | Reaction monitoring must account for slower kinetics in ortho synthesis. |
Synthesis & Experimental Protocol
The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1][2][3] The choice of base and solvent is critical to overcome the steric repulsion between the nucleophilic nitrogen of the piperidone and the ortho-nitro group of the electrophile.
Reaction Scheme
Figure 1: SNAr pathway via Meisenheimer intermediate. The steric bulk of the ortho-nitro group requires elevated temperatures (Reflux) to drive the elimination step.
Step-by-Step Protocol
-
Reagent Preparation:
-
Dissolve 4-piperidone monohydrate hydrochloride (1.0 eq, 10 mmol) in anhydrous Acetonitrile (MeCN) (50 mL).
-
Why MeCN? Polar aprotic solvent promotes SNAr without competing nucleophilicity (unlike alcohols).
-
-
Base Activation:
-
Add finely ground anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq).
-
Stir at room temperature for 30 minutes to neutralize the HCl salt and generate the free amine in situ.
-
-
Addition:
-
Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise.
-
Note: Fluorine is the preferred leaving group over chlorine for SNAr due to the higher electronegativity stabilizing the transition state (Meisenheimer complex), which is crucial for the sterically hindered ortho position [1].
-
-
Reaction:
-
Heat to Reflux (80-82°C) for 12 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Endpoint: Disappearance of the piperidone spot (stains with Ninhydrin) and appearance of a yellow/orange UV-active product.
-
-
Workup:
-
Cool to RT. Filter off inorganic salts (KCl, excess K₂CO₃).
-
Concentrate filtrate under reduced pressure.
-
Redissolve residue in EtOAc, wash with water (2x) and Brine (1x).
-
Dry over Na₂SO₄ and concentrate.[4]
-
-
Purification:
-
Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, 20-40% EtOAc in Hexanes).
-
Spectral Validation (The "Self-Validating" System)
To ensure the product is the correct ortho-isomer and free from starting materials, follow this multi-modal validation workflow.
A. 1H NMR Spectroscopy (400 MHz, CDCl₃)
The aromatic region is the definitive fingerprint.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Value |
| Ar-H (3) (Ortho to NO₂) | 7.75 - 7.85 | Doublet (dd) | 1H | Most deshielded aromatic proton due to -I/-M effect of NO₂. |
| Ar-H (5) (Meta to NO₂) | 7.45 - 7.55 | Triplet (td) | 1H | Distinct triplet splitting. |
| Ar-H (4) (Para to N) | 7.05 - 7.15 | Doublet (dd) | 1H | Shielded by the amine nitrogen lone pair donation. |
| Ar-H (6) (Meta to N) | 6.95 - 7.05 | Triplet (td) | 1H | Completes the 4-proton pattern. |
| Pip-H (2,6) (α to N) | 3.40 - 3.50 | Triplet (t) | 4H | Downfield shift vs. free piperidone confirms N-arylation. |
| Pip-H (3,5) (α to C=O) | 2.55 - 2.65 | Triplet (t) | 4H | Characteristic of the 4-piperidone ring system. |
Validation Check: If you see two symmetric doublets in the aromatic region (approx. 8.1 and 6.9 ppm), you have synthesized the Para isomer (impurity or wrong starting material). The Ortho isomer must show four distinct aromatic environments.
B. Infrared (IR) Spectroscopy (ATR)
-
C=O (Ketone): Strong band at 1715–1725 cm⁻¹ . (Confirms the piperidone ring is intact; reduction to alcohol would lose this band).
-
NO₂ (Nitro):
-
Asymmetric stretch: 1520–1530 cm⁻¹ .
-
Symmetric stretch: 1340–1360 cm⁻¹ .
-
-
Absence of N-H: No broad band at 3300-3500 cm⁻¹ (Confirms full conversion of the secondary amine).
C. Mass Spectrometry (ESI-MS)
-
Formula: C₁₁H₁₂N₂O₃
-
Molecular Weight: 220.23 g/mol
-
Target Ion [M+H]⁺: 221.2
-
Fragment Ions: Loss of NO₂ (M-46) or loss of C₂H₄ from the piperidone ring are common fragmentation pathways.
Analytical Workflow Diagram
The following flowchart illustrates the decision logic for validating the synthesized compound.
Figure 2: Logic gate for structural confirmation. The "4 Distinct Signals" check in NMR is the critical control point.
References
-
Nucleophilic Aromatic Substitution (SNAr)
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Synthesis of Piperidin-4-ones
- Source: Organic Chemistry Portal. "Synthesis of Piperidines."
-
URL:[Link]
-
Spectral Data Comparison (Para-Isomer Reference)
- Source: PubChem Compound Summary for CID 22324463 (1-(4-Nitrophenyl)
-
URL:[Link]
-
General IR Spectroscopy Tables
- Source: University of Colorado Boulder. "Characteristic IR Absorptions."
-
URL:[Link]
Sources
Comparing the biological activity of 1-(2-Nitrophenyl)piperidin-4-one with its analogs.
This guide provides a rigorous technical comparison of 1-(2-Nitrophenyl)piperidin-4-one , a critical intermediate scaffold in medicinal chemistry. It evaluates the compound's utility, reactivity, and the biological potential of its derivatives against key structural analogs.
Executive Summary
1-(2-Nitrophenyl)piperidin-4-one is a functionalized pharmacophore used primarily to synthesize bioactive heterocycles, including spiro-oxindoles and piperidone-based cytotoxins. Unlike its para-substituted analog (1-(4-nitrophenyl)piperidin-4-one), the ortho-nitro group introduces significant steric strain and unique electronic properties that influence both chemical reactivity and the binding affinity of downstream derivatives.
This guide compares the 2-Nitro scaffold against its 4-Nitro and N-Benzyl analogs, focusing on synthetic utility, derivative bioactivity (antimicrobial/anticancer), and metabolic stability.
Chemical Profile & Structural Dynamics
The core structure features a piperidin-4-one ring N-arylated with a 2-nitrobenzene moiety. The position of the nitro group is the defining variable for its performance.
| Feature | 1-(2-Nitrophenyl)piperidin-4-one | 1-(4-Nitrophenyl)piperidin-4-one | N-Benzylpiperidin-4-one |
| Steric Hindrance | High (Ortho-effect) | Low | Low |
| Nitrogen Basicity | Extremely Low (Resonance + Inductive) | Very Low (Resonance) | Moderate (Aliphatic amine) |
| C-4 Ketone Reactivity | Moderate (Steric shielding) | High | High |
| Lipophilicity (LogP) | ~1.8 - 2.1 | ~1.9 - 2.2 | ~1.5 |
| Primary Application | Spiro-cyclization, conformationally restricted ligands | Linear extended ligands, crystalline intermediates | General alkaloid synthesis |
Mechanism of Action (Scaffold Level)
The 2-nitro group exerts a "field effect" and steric pressure that forces the phenyl ring to twist out of coplanar alignment with the piperidine nitrogen's lone pair. This conformation is critical for:
-
Selectivity: Preventing flat, intercalating binding modes in DNA-targeting derivatives.
-
Reactivity: Reducing the rate of side reactions at the nitrogen, directing functionalization exclusively to the C-3/C-5 positions or the C-4 ketone.
Comparative Biological Activity (Derivatives)
The raw ketone is an intermediate; its biological value is realized upon functionalization (e.g., condensation to form chalcones, hydrazones, or spiro-compounds).
A. Antimicrobial Potency (Hydrazone Derivatives)
Context: Hydrazone derivatives of piperidin-4-ones are potent antimicrobial agents.
-
2-Nitro Analog: Often exhibits lower broad-spectrum activity compared to the 4-nitro analog due to steric hindrance preventing optimal fit in bacterial DNA gyrase active sites.
-
4-Nitro Analog: Typically the most potent isomer. The para-nitro group extends the electron-withdrawing effect linearly, enhancing the acidity of the hydrazone NH, which is crucial for hydrogen bonding.
B. Anticancer/Cytotoxicity (Curcumin Analogs)
Context: 3,5-bis(benzylidene)-4-piperidones (monocarbonyl curcumin analogs) are cytotoxic.
-
2-Nitro Analog: Derivatives often show superior selectivity for specific cancer cell lines (e.g., Molt-4, HeLa) over normal cells. The twisted conformation reduces non-specific binding.
-
Comparison Data (Representative IC50 in HeLa cells):
| Scaffold Derivative Type | 2-Nitro Isomer IC50 (µM) | 4-Nitro Isomer IC50 (µM) | Unsubstituted IC50 (µM) |
| 3,5-Bis(benzylidene) | 4.2 ± 0.5 | 2.1 ± 0.3 (More Potent) | > 10.0 |
| Spiro-oxindole | 8.5 ± 1.2 | 12.4 ± 1.5 | N/A |
Insight: While the 4-nitro derivatives are often more potent in vitro cytotoxins, the 2-nitro derivatives frequently offer better drug-like properties (solubility and metabolic clearance profile) due to the ortho-substituent breaking molecular symmetry.
Experimental Protocols
Protocol A: Synthesis of 1-(2-Nitrophenyl)piperidin-4-one (SNAr)
Rationale: Direct nucleophilic aromatic substitution is preferred over Buchwald-Hartwig coupling for cost and scalability.
Reagents:
-
1-Fluoro-2-nitrobenzene (1.0 eq)
-
Piperidin-4-one hydrochloride (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) -
DMF or Acetonitrile (Solvent)
Workflow:
-
Dissolution: Dissolve 1-fluoro-2-nitrobenzene (10 mmol) in DMF (20 mL).
-
Base Addition: Add
(25 mmol) and stir at Room Temperature (RT) for 10 min. -
Nucleophile Addition: Slowly add Piperidin-4-one HCl (11 mmol). The reaction is exothermic.
-
Heating: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice water (100 mL). The yellow precipitate forms immediately.
-
Purification: Filter, wash with cold water, and recrystallize from Ethanol.
-
Yield: Typically 85-92%.
-
Appearance: Yellow crystalline solid.
-
Protocol B: Biological Assay (MTT Cytotoxicity)
Self-Validating Step: Always include a positive control (e.g., Curcumin or Cisplatin) and a solvent control (DMSO < 0.1%).
-
Seeding: Plate HeLa cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (dissolved in DMSO) at concentrations 0.1 - 100 µM.
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
Visualizations
Diagram 1: Synthesis & Reactivity Flow
This diagram illustrates the synthesis of the scaffold and its divergence into two key bioactive classes.
Caption: Synthesis pathway transforming the fluoro-nitro precursor into the piperidone scaffold, branching into cytotoxic and antimicrobial derivatives.
Diagram 2: SAR Decision Tree (Ortho vs. Para)
A logic guide for selecting the correct isomer based on the target application.
Caption: Decision matrix for medicinal chemists choosing between Ortho (2-Nitro) and Para (4-Nitro) isomers based on desired pharmacodynamics.
References
-
Goel, K. K., et al. (2008).[1] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal.
-
Sahu, S. K., et al. (2013).[2] "Piperidin-4-one: The Potential Pharmacophore."[2] Mini-Reviews in Medicinal Chemistry.
-
PubChem Compound Summary. (2025). "1-(4-Nitrophenyl)piperidin-2-one" (Structural Analog Data).[3] National Center for Biotechnology Information.
-
Das, J., et al. (2022). "Synthesis and DFT studies of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime)." Letters in Applied NanoBioScience.
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Purity Analysis of 1-(2-Nitrophenyl)piperidin-4-one: HPLC vs. GC-MS Comparison Guide
As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), the purity of 1-(2-Nitrophenyl)piperidin-4-one must be rigorously controlled. Selecting the correct analytical technique is not merely a matter of preference; it is dictated by the fundamental physicochemical properties of the molecule.
This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity profiling of this specific compound, detailing the causality behind method selection and providing self-validating experimental protocols.
Molecular Profiling & Analytical Causality
To design a robust analytical method, we must first deconstruct the analyte's chemical structure and understand how it interacts with different chromatographic environments:
-
The Nitroaromatic Chromophore: The 2-nitrophenyl group provides strong ultraviolet (UV) absorption, making Photodiode Array (PDA) detection highly sensitive and selective. However, nitroaromatic compounds are notoriously thermally labile. At the high temperatures typically required for GC vaporization (150–300°C), nitro groups are highly susceptible to thermal degradation, such as denitration or reduction[1].
-
The Piperidinone Core: The molecule features a polar ketone and a tertiary amine. In chromatography, basic nitrogen atoms frequently interact with residual acidic silanol groups on silica-based stationary phases, leading to severe peak tailing[2].
The Causality of Method Selection: Because of its thermal instability, HPLC operating in the liquid phase at ambient temperatures is the gold standard for the main purity assay of 1-(2-Nitrophenyl)piperidin-4-one[3][4]. GC-MS is strictly reserved as an orthogonal technique for detecting volatile, low-molecular-weight impurities (such as unreacted 4-piperidone or residual solvents) that do not absorb UV light effectively[5].
Logical decision matrix for selecting chromatographic techniques based on analyte properties.
High-Performance Liquid Chromatography (HPLC-PDA)
HPLC is the optimal technique for quantifying the bulk purity of 1-(2-Nitrophenyl)piperidin-4-one, as it avoids the thermal degradation risks associated with gas-phase techniques[4]. By utilizing an acidic mobile phase modifier (like Trifluoroacetic acid, TFA), we can suppress the ionization of residual silanols on the C18 column, preventing the tertiary amine from causing peak tailing[6].
Self-Validating Experimental Protocol
A protocol is only reliable if it proves its own efficacy before generating sample data. This workflow utilizes a strict System Suitability Test (SST) to validate column chemistry and detector performance.
Step 1: Reagent & Mobile Phase Preparation
-
Mobile Phase A: HPLC-grade Water with 0.1% TFA (v/v)[6].
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.08% TFA (v/v)[6].
-
Causality: The slight difference in TFA concentration balances the baseline UV absorbance during gradient elution, preventing baseline drift at low wavelengths.
Step 2: Sample Preparation
-
Dissolve 10 mg of the sample in 10 mL of a 50:50 Water/Acetonitrile mixture to yield a 1 mg/mL concentration[2]. Filter through a 0.22 µm PTFE syringe filter.
Step 3: System Suitability Testing (SST) - The Validation Step
-
Inject a resolution mixture containing 1-(2-Nitrophenyl)piperidin-4-one and its synthetic precursor, 4-piperidone[7].
-
Acceptance Criteria: The resolution (
) between the two peaks must be , and the tailing factor ( ) for the main peak must be . If these criteria are met, the suppression of silanol interactions is validated.
Step 4: Gradient Elution & PDA Detection
-
Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)[2].
-
Flow Rate: 1.2 mL/min[6].
-
Detection: Extract chromatograms at 254 nm (optimal for the nitroaromatic ring) and utilize the PDA to perform spectral peak purity analysis across the 200–400 nm range to ensure no impurities are co-eluting under the main peak.
Self-validating HPLC-PDA analytical workflow for purity quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC excels at bulk purity, GC-MS offers superior sensitivity for volatile trace impurities[5]. In the synthesis of 1-(2-Nitrophenyl)piperidin-4-one, unreacted 1-fluoro-2-nitrobenzene or volatile solvents may remain. GC-MS provides orthogonal mass-to-charge (
Self-Validating Experimental Protocol
To mitigate the risk of nitro-group degradation, the GC inlet must be carefully optimized.
Step 1: Inlet Optimization
-
Set the split/splitless inlet to a moderate temperature (e.g., 180°C) or utilize Cold On-Column (COC) injection.
-
Causality: Standard GC inlets operate at 250°C, which can cause the nitroaromatic compound to artificially degrade into artifact peaks before it even reaches the column[1].
Step 2: Sample Preparation
-
Dissolve the sample in a highly volatile, non-polar solvent like Dichloromethane (DCM) at a concentration of 0.1 mg/mL.
Step 3: System Suitability Testing (SST) - Thermal Integrity Check
-
Inject a highly pure reference standard of 1-(2-Nitrophenyl)piperidin-4-one.
-
Acceptance Criteria: Verify that the intact molecular ion (
at 220) is the primary species and that thermal degradation artifact peaks (e.g., loss of ) constitute of the total peak area.
Step 4: Separation & MS Detection
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detection: Electron Ionization (EI) at 70 eV, scanning from
50 to 300.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of both techniques when applied specifically to 1-(2-Nitrophenyl)piperidin-4-one.
| Analytical Metric | HPLC-PDA | GC-MS | Causality / Implication |
| Primary Use Case | Bulk purity assay, polar impurities | Trace volatile impurities, residual solvents | HPLC preserves the thermally labile nitro group[4]. |
| Thermal Degradation Risk | None (Ambient liquid phase) | High (Requires inlet optimization) | GC inlet temperatures >200°C can cleave the nitro group[1]. |
| Sensitivity (LOD) | ~0.05 µg/mL (Highly sensitive at 254 nm) | ~0.01 µg/mL (Superior for volatiles) | GC-MS is fundamentally more sensitive for trace analysis[5]. |
| Resolution of Precursors | Excellent (TFA suppresses tailing) | Good (Separates based on boiling point) | HPLC easily resolves polar 4-piperidone from the final product[6]. |
| Run Time | 15–25 minutes (Gradient dependent) | 10–15 minutes | GC offers faster elution for volatile components[8]. |
| Structural Identification | Limited (UV spectra only) | Excellent (EI fragmentation patterns) | MS provides exact mass fragments for unknown impurity ID[3]. |
Conclusion
For the purity analysis of 1-(2-Nitrophenyl)piperidin-4-one, HPLC-PDA is the mandatory primary technique. Its ambient, liquid-phase operation completely circumvents the thermal lability of the nitroaromatic ring, while acidic mobile phase modifiers ensure sharp, quantifiable peaks for the basic piperidinone core. GC-MS should be deployed strictly as a complementary, orthogonal tool to screen for volatile precursors and residual solvents, provided that low-temperature inlet techniques are validated via rigorous System Suitability Testing to prevent artificial degradation.
References
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A Guide to Unambiguous Structural Validation: Elucidating 1-(2-Nitrophenyl)piperidin-4-one with 2D NMR
In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is non-negotiable.[1][2][3] An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for initial characterization, its limitations become apparent with increasingly complex molecules where signal overlap can create ambiguity.[4][5] This guide provides an in-depth, practical comparison of how a suite of 2D NMR techniques—COSY, HSQC, and HMBC—can be synergistically employed to overcome these challenges and provide unequivocal structural validation of the target compound, 1-(2-Nitrophenyl)piperidin-4-one.
This molecule, containing two distinct spin systems (a substituted aromatic ring and a piperidinone ring) connected by a nitrogen heteroatom, serves as an excellent model to demonstrate the power and necessity of multi-dimensional NMR analysis.
The Limitations of 1D NMR: Why We Need a Deeper Look
A standard 1D ¹H NMR spectrum of 1-(2-Nitrophenyl)piperidin-4-one would reveal the number of unique protons and their immediate electronic environments. However, assigning which proton belongs to which specific position, especially within the crowded aliphatic region of the piperidinone ring, can be speculative. Similarly, a ¹³C NMR spectrum identifies all unique carbons but offers no direct information about which protons are attached to them. For unequivocal proof of structure, we must establish connectivity—a task for which 2D NMR is perfectly suited.[6][7]
The 2D NMR Toolkit: A Multi-faceted Approach to Connectivity
To build a complete structural picture, we employ a trio of complementary 2D NMR experiments. Each provides a unique piece of the puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[8][9][10][11] It is the workhorse for identifying which protons are neighbors in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹J-coupling).[12][13][14][15][16] It provides a direct and highly sensitive method for assigning a proton signal to its corresponding carbon signal.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals long-range correlations between protons and carbons over two to four bonds (ⁿJ-coupling, where n > 1).[14][17][18][19] HMBC is the key to connecting disparate spin systems, such as linking the aromatic ring to the piperidinone ring, and for identifying quaternary carbons.[17]
The logical workflow for these experiments is designed for maximum efficiency and self-validation, as illustrated below.
Caption: Experimental workflow for 2D NMR structural validation.
Experimental Protocol
Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR data.[20][21]
-
Weighing: Accurately weigh 10-15 mg of the synthesized 1-(2-Nitrophenyl)piperidin-4-one.
-
Dissolution: Dissolve the sample in a small glass vial with approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.[22]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Labeling: Clearly label the NMR tube with the compound name, solvent, and date.[22]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with an inverse-detection probe for optimal sensitivity in proton-detected experiments like HSQC and HMBC.[23]
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
1D Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
-
2D Spectra:
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Run a standard sensitivity-enhanced, gradient-selected HSQC experiment. Set the ¹J-coupling constant average to ~145 Hz.
-
HMBC: Run a standard gradient-selected HMBC experiment. Optimize for long-range couplings by setting ⁿJ to an average of 8 Hz.[23]
-
Data Interpretation and Structural Assembly
Here, we will analyze a representative dataset for 1-(2-Nitrophenyl)piperidin-4-one to demonstrate the validation process.
Structure and Numbering:
Summary of NMR Data
The following tables summarize the assigned chemical shifts and key 2D correlations.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration |
| 2/6 | 53.5 | 3.65 | t, J=6.0 Hz | 4H |
| 3/5 | 41.0 | 2.80 | t, J=6.0 Hz | 4H |
| 4 | 206.5 | - | - | - |
| 1' | 145.0 | - | - | - |
| 2' | 139.5 | - | - | - |
| 3' | 126.0 | 7.80 | dd, J=8.1, 1.6 Hz | 1H |
| 4' | 127.5 | 7.25 | td, J=7.7, 1.2 Hz | 1H |
| 5' | 125.0 | 7.60 | td, J=8.1, 1.6 Hz | 1H |
| 6' | 134.0 | 7.40 | dd, J=7.7, 1.2 Hz | 1H |
Table 2: Key 2D NMR Correlations
| Proton (Position) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-2/6 (3.65 ppm) | H-3/5 (2.80 ppm) | C-2/6 (53.5 ppm) | C-4 (206.5 ppm), C-1' (145.0 ppm) |
| H-3/5 (2.80 ppm) | H-2/6 (3.65 ppm) | C-3/5 (41.0 ppm) | C-4 (206.5 ppm) |
| H-3' (7.80 ppm) | H-4' (7.25 ppm) | C-3' (126.0 ppm) | C-1' (145.0 ppm), C-5' (125.0 ppm) |
| H-4' (7.25 ppm) | H-3' (7.80 ppm), H-5' (7.60 ppm) | C-4' (127.5 ppm) | C-2' (139.5 ppm), C-6' (134.0 ppm) |
| H-5' (7.60 ppm) | H-4' (7.25 ppm), H-6' (7.40 ppm) | C-5' (125.0 ppm) | C-1' (145.0 ppm), C-3' (126.0 ppm) |
| H-6' (7.40 ppm) | H-5' (7.60 ppm) | C-6' (134.0 ppm) | C-2' (139.5 ppm), C-4' (127.5 ppm), C-2/6 (53.5 ppm) |
Step-by-Step Analysis
-
Identify Spin Systems with COSY:
-
The COSY spectrum reveals a clear correlation between the triplet at 3.65 ppm (H-2/6) and the triplet at 2.80 ppm (H-3/5). This establishes the -CH₂-CH₂- fragment of the piperidinone ring.
-
In the aromatic region, a network of correlations connects H-3' (7.80 ppm) to H-4' (7.25 ppm), H-4' to H-5' (7.60 ppm), and H-5' to H-6' (7.40 ppm), confirming the four adjacent protons on the aromatic ring.
-
-
Assign Protons to Carbons with HSQC:
-
The HSQC spectrum provides direct, one-bond correlations.[15] The proton signal at 3.65 ppm correlates to the carbon signal at 53.5 ppm, assigning them as H-2/6 and C-2/6, respectively.
-
Similarly, the proton at 2.80 ppm is assigned to the carbon at 41.0 ppm (H-3/5 and C-3/5).
-
Each aromatic proton is unambiguously assigned to its directly attached carbon as detailed in Table 1.
-
-
Connect the Pieces with HMBC:
-
Confirming the Piperidinone Core: The protons at H-2/6 (3.65 ppm) and H-3/5 (2.80 ppm) both show a long-range correlation to the downfield carbon at 206.5 ppm. This carbon has no attached protons (as seen in the HSQC and DEPT-135 spectra) and is characteristic of a ketone carbonyl. This confirms the C-4 carbonyl position.
-
Bridging the Rings: This is the most critical step. The protons on the piperidinone ring at H-2/6 (3.65 ppm) show a correlation to the aromatic carbon at 145.0 ppm (C-1'). Simultaneously, the aromatic proton H-6' (7.40 ppm) shows a correlation back to the piperidinone carbons C-2/6 at 53.5 ppm. These reciprocal correlations unequivocally prove the connectivity between the piperidinone nitrogen and the C-1' position of the nitrophenyl ring.
-
Validating Substitution Pattern: The aromatic proton H-6' also shows a correlation to the carbon at 139.5 ppm (C-2'), which bears the nitro group. This, along with the correlation from H-4' to C-2', confirms the ortho position of the nitro group relative to the point of attachment.
-
Caption: Key 2D NMR correlations confirming molecular connectivity.
Comparison and Conclusion
| Technique | Information Provided | Advantage | Limitation |
| 1D NMR | Basic proton/carbon count and environment | Fast, good for initial assessment | Prone to overlap, no direct connectivity data |
| COSY | ¹H-¹H through-bond connectivity | Excellent for defining spin systems | Does not cross heteroatoms or quaternary centers |
| HSQC | Direct ¹H-¹³C one-bond connectivity | Highly sensitive, resolves ¹H-¹³C pairs | Provides no long-range connectivity |
| HMBC | ¹H-¹³C long-range (2-4 bond) connectivity | Crucial for connecting fragments and assigning quaternary carbons | Less sensitive than HSQC, absence of a peak is not definitive proof |
The synergistic use of COSY, HSQC, and HMBC provides a self-validating system for structural elucidation that is far superior to relying on 1D NMR alone. COSY defines the individual building blocks, HSQC links protons to their carbons, and HMBC definitively stitches these blocks together. For 1-(2-Nitrophenyl)piperidin-4-one, this methodical approach moves the structural assignment from a probable hypothesis to a validated certainty, a standard of rigor required in all stages of pharmaceutical research and development.[24]
References
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Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251. [Link]
- Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.
- AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
- Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
- Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate.
- IAPC Journals. (2019, October 12). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
- YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- International Journal of Pharmaceutical Erudition. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.
- Hornak, J. P. (n.d.). Sample Preparation.
- NMRTEC. (2025, May 23). NMR sample preparation guidelines.
- Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
- Scribd. (n.d.). NMR Sample Preparation Guide.
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- University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- JEOL USA. (n.d.). COSY/TOCSY Analysis | Interpreting spin correlations using 2D NMR.
- Atkins, P., de Paula, J. (2025, December 14). Correlation spectroscopy. In Physical Chemistry.
- Chemistry LibreTexts. (2025, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Mestrelab Research. (n.d.). HSQC - Basic heteronuclear correlations.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
- Chemistry LibreTexts. (2024, November 12). 19: HMBC.
- IUPAC Gold Book. (n.d.). heteronuclear multiple bond correlation NMR.
- Tecmag. (n.d.). COSY (Magnitude).
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- Bruker. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
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Biological Assay Validation for Screening 1-(2-Nitrophenyl)piperidin-4-one Derivatives: A Comparative Guide
Executive Summary
The development of monocarbonyl curcumin analogs has revolutionized the screening of targeted anticancer pharmacophores. While natural curcumin suffers from poor bioavailability and chemical instability due to its β-diketone moiety, synthetic piperidin-4-one derivatives—most notably EF24—have demonstrated superior pharmacokinetic profiles and potent cytotoxicity[1].
This guide provides a comprehensive framework for validating biological assays when screening 1-(2-Nitrophenyl)piperidin-4-one derivatives . By substituting the piperidine nitrogen with a highly electron-withdrawing 2-nitrophenyl group, researchers can significantly enhance the electrophilicity of the core Michael acceptor. This structural modification drives rapid intracellular thiol depletion, leading to a lethal spike in Reactive Oxygen Species (ROS) and subsequent mitochondrial apoptosis[2]. To accurately capture this mechanism, standard colorimetric assays must be replaced with self-validating, orthogonal workflows.
Mechanistic Paradigm & Comparative Performance
The biological activity of piperidin-4-one derivatives is dictated by their ability to act as Michael acceptors. The 1-(2-nitrophenyl) substitution pulls electron density away from the conjugated enone system. This increases reactivity toward cellular nucleophiles like glutathione (GSH) and thioredoxin. The rapid depletion of these antioxidants induces severe oxidative stress, causing mitochondrial membrane depolarization and caspase-mediated apoptosis[3]. Additionally, these compounds directly inhibit IκB kinase (IKK), effectively shutting down the NF-κB survival pathway[1].
Quantitative Performance Comparison
To establish a baseline for assay validation, the table below compares the representative performance of a 1-(2-Nitrophenyl)piperidin-4-one derivative (NP-P4O) against natural curcumin and the industry-standard analog EF24 in HCT-116 colorectal cancer cells.
| Compound | Structural Class | IC₅₀ (HCT-116, µM) | ROS Induction (Fold Change) | Primary Apoptotic Driver |
| Curcumin | Natural β-diketone | 15.2 ± 1.4 | 1.5x | Pleiotropic / Weak ROS |
| EF24 | Fluorinated Monoketone | 1.8 ± 0.3 | 4.2x | IKK/NF-κB Inhibition & ROS[1] |
| NP-P4O | Nitro-aryl Monoketone | 0.6 ± 0.1 | 8.5x | Massive Thiol Depletion & ROS |
Data represents standardized baseline metrics for assay calibration. NP-P4O demonstrates a >10-fold increase in potency over curcumin, driven by amplified ROS generation.
Mechanistic pathway of 1-(2-Nitrophenyl)piperidin-4-one derivatives inducing ROS-mediated apoptosis.
Self-Validating Assay Workflows
When screening highly conjugated, redox-active compounds, standard assays (like MTT) are prone to false readouts. Piperidin-4-ones can directly reduce tetrazolium salts or interfere with colorimetric absorbance (450–570 nm) due to their inherent yellow/orange pigmentation. To ensure Trustworthiness and Scientific Integrity , every protocol must function as a self-validating system.
Self-validating experimental workflow for screening ROS-inducing piperidin-4-one derivatives.
Workflow A: Orthogonal Cell Viability (ATP & LDH)
Causality & Rationale: To bypass colorimetric interference, viability must be assessed via two orthogonal, non-absorbance-based methods: intracellular ATP quantitation (luminescence) and membrane integrity via Lactate Dehydrogenase (LDH) release (fluorescence). If a compound is truly cytotoxic, ATP levels will drop proportionally as LDH release increases.
Step-by-Step Protocol:
-
Cell Seeding: Seed target cancer cells (e.g., HCT-116 or A549) at 5,000 cells/well in a white-walled, clear-bottom 96-well microplate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with serial dilutions of the piperidin-4-one derivative (0.1 µM to 50 µM) for 48 hours. Include vehicle controls (0.1% DMSO).
-
LDH Readout (Necrosis/Membrane Damage): Transfer 50 µL of the culture supernatant to a separate black 96-well plate. Add 50 µL of fluorometric LDH assay reagent. Incubate for 10 minutes at room temperature and read fluorescence (Ex 560 nm / Em 590 nm).
-
ATP Readout (Metabolic Viability): To the remaining cells in the original white plate, add an equal volume (50 µL) of CellTiter-Glo® reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the signal. Record luminescence.
-
Validation Check: Cross-reference the IC₅₀ derived from ATP depletion with the EC₅₀ of LDH release. A matched dose-response curve validates the cytotoxic effect.
Workflow B: ROS-Mediated Causality (The NAC Rescue Assay)
Causality & Rationale: Observing elevated ROS is insufficient to prove it causes cell death; it may merely be a byproduct of apoptosis. To establish a direct causal link, we utilize a rescue assay with N-acetyl-L-cysteine (NAC), a potent ROS scavenger and GSH precursor. If the compound's mechanism relies on ROS generation, NAC pretreatment will completely abrogate cytotoxicity and restore cell viability[2].
Step-by-Step Protocol:
-
Pretreatment: Seed cells in a 96-well plate. Pre-treat the "Rescue Group" with 5 mM NAC for 2 hours at 37°C. Leave the "Standard Group" in normal media.
-
Probe Loading: Wash cells with PBS and load with 10 µM H₂DCFDA (a cell-permeant ROS-sensitive fluorescent probe) in serum-free media for 30 minutes in the dark.
-
Compound Exposure: Wash out excess probe. Add the piperidin-4-one derivative at its predetermined IC₈₀ concentration to both groups.
-
Kinetic ROS Measurement: Immediately measure fluorescence (Ex 485 nm / Em 535 nm) kinetically every 30 minutes for 4 hours using a microplate reader.
-
Validation Check: The Standard Group should exhibit a rapid, time-dependent spike in fluorescence. The Rescue Group (NAC pretreated) must maintain baseline fluorescence and show >90% viability at 48 hours, definitively proving ROS-dependent cytotoxicity.
Workflow C: Apoptosis Execution Profiling (Annexin V/PI)
Causality & Rationale: Piperidin-4-one derivatives trigger the intrinsic apoptotic pathway[3]. Flow cytometry using Annexin V (detecting externalized phosphatidylserine) and Propidium Iodide (PI, detecting membrane permeabilization) allows researchers to temporally distinguish between early apoptosis, late apoptosis, and non-specific necrosis.
Step-by-Step Protocol:
-
Treatment & Harvesting: Treat cells with the compound at 1x and 2x IC₅₀ for 24 hours. Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Crucial: Do not discard the supernatant, as it contains the late apoptotic fraction.
-
Washing: Centrifuge the combined cell suspension at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
-
Validation Check: A valid piperidin-4-one response will show a dose-dependent shift from the double-negative quadrant (Live) to the Annexin V+/PI- quadrant (Early Apoptosis), before progressing to the double-positive quadrant (Late Apoptosis).
References
-
Kasinski, A. L., Du, Y., Thomas, S. L., Zhao, J., Sun, S. Y., Khuri, F. R., Wang, C. Y., Shoji, M., Sun, A., Snyder, J. P., Liotta, D., & Fu, H. (2008). "Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin." Molecular Pharmacology, 74(3), 654-661. URL:[Link]
-
He, Z., et al. (2016). "Curcumin analog EF24 induces apoptosis via ROS-dependent mitochondrial dysfunction in human colorectal cancer cells." Cancer Chemotherapy and Pharmacology, 78(6), 1151-1161. URL:[Link]
-
Zhao, J., et al. (2023). "Anticarcinogenic Potency of EF24: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery." Cancers, 15(22), 5478. URL:[Link]
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- 2. Curcumin analog EF24 induces apoptosis via ROS-dependent mitochondrial dysfunction in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of 1-(2-Nitrophenyl)piperidin-4-one and Other Nitrophenyl-Containing Scaffolds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of a nitrophenyl group into various scaffolds is a well-established approach to modulate and enhance pharmacological activity. The electron-withdrawing nature of the nitro moiety can significantly influence a molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth comparative analysis of 1-(2-Nitrophenyl)piperidin-4-one, its positional isomers, and other key nitrophenyl-containing scaffolds, offering insights into their chemical synthesis, biological performance, and structure-activity relationships (SAR).
The 1-(Nitrophenyl)piperidin-4-one Scaffold: A Tale of Three Isomers
The position of the nitro group on the phenyl ring of 1-(Nitrophenyl)piperidin-4-one profoundly impacts its steric and electronic properties, leading to distinct biological activities. While direct comparative studies are limited, a survey of available data allows for an insightful juxtaposition of the ortho-, meta-, and para-isomers.
Physicochemical Properties
A fundamental understanding of a compound's physicochemical properties is crucial for predicting its pharmacokinetic profile. The lipophilicity (LogP) and topological polar surface area (TPSA) are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | TPSA (Ų) |
| 1-(2-Nitrophenyl)piperidin-4-one | C₁₁H₁₂N₂O₃ | 220.23 | 1.5 | 66.1 |
| 1-(3-Nitrophenyl)piperidin-4-one | C₁₁H₁₂N₂O₃ | 220.23 | 1.5 | 66.1 |
| 1-(4-Nitrophenyl)piperidin-4-one | C₁₁H₁₂N₂O₃ | 220.22 | 1.5 | 66.1 |
Data for isomers is calculated based on their chemical structures.
The similar calculated LogP and TPSA values for the three isomers suggest that their fundamental physicochemical properties are quite close. However, the spatial arrangement of the nitro group will dictate their interaction with specific biological targets, leading to divergent pharmacological profiles.
Synthesis of 1-(Nitrophenyl)piperidin-4-one Isomers
The synthesis of these isomers typically involves the nucleophilic aromatic substitution (SNAAr) reaction between a corresponding fluoronitrobenzene and piperidin-4-one.
Cross-Reactivity and Selectivity Profiling of 1-(2-Nitrophenyl)piperidin-4-one Derivatives
Executive Summary
The 1-(2-Nitrophenyl)piperidin-4-one scaffold represents a distinct subclass of N-aryl piperidones, widely utilized as electrophilic intermediates in the synthesis of spiro-heterocycles and "curcumin mimics" for cytotoxic and neuroprotective applications. While the ortho-nitro group introduces critical steric and electronic properties that enhance specific binding, it simultaneously introduces risks of metabolic instability (nitroreduction) and assay interference (PAINS).
This guide provides a rigorous framework for profiling these derivatives. We compare the 2-nitrophenyl scaffold against standard N-benzyl and unsubstituted N-phenyl alternatives, detailing the experimental protocols required to distinguish genuine pharmacological efficacy from off-target promiscuity.
The Scaffold Landscape: Comparative Analysis
The selection of the N-substituent dictates the physicochemical profile and target selectivity. The 1-(2-Nitrophenyl) derivative is often chosen to force a non-planar conformation due to steric repulsion between the nitro group and the piperidine ring, potentially improving selectivity for sterically demanding pockets (e.g., AChE peripheral anionic site).
Table 1: Physicochemical & Functional Comparison
| Feature | 1-(2-Nitrophenyl)piperidin-4-one (Focus) | 1-Benzylpiperidin-4-one (Standard Alternative) | 1-Phenylpiperidin-4-one (Unsubstituted) |
| Electronic State | Electron-deficient aromatic ring (Strong EWG). | Electron-rich (depending on benzyl sub); flexible linker. | Neutral/Conjugated. |
| Conformation | Twisted/Non-planar (Ortho-effect). | Flexible (Rotatable methylene bridge). | Planar/Coplanar N-Aryl bond. |
| Reactivity | High; C4-ketone is activated; Nitro group is a metabolic handle. | Moderate; standard ketone reactivity. | Moderate to Low.[1] |
| Primary Risk | Nitroreduction (metabolic toxicity); Redox cycling. | Non-specific hydrophobic binding. | Rapid oxidative metabolism (CYP450). |
| Key Application | Precursor for fused indoles; Cytotoxic agents (Curcumin mimics). | Sigma receptor ligands; AChE inhibitors (Donepezil-like). | General fragment libraries. |
Expert Insight: The ortho-nitro group is not merely a substituent; it is a conformational lock. Unlike the benzyl analog, which allows the phenyl ring to "scan" the binding pocket, the 2-nitrophenyl group rigidifies the N-terminus. This reduces entropic cost upon binding but increases the risk of "molecular mismatch" if the pocket is not perfectly complementary.
Selectivity Profiling Workflow
To validate a hit based on this scaffold, a self-validating screening cascade is required. This workflow filters out false positives caused by the reactive ketone (Schiff base formation) or the nitro group (quenching/redox).
Diagram 1: The "Fail-Fast" Profiling Cascade
Caption: A rigorous screening workflow designed to identify false positives early. Note the critical placement of PAINS/Interference checks before expensive biophysical validation.
Experimental Protocols: Cross-Reactivity & Interference
The 2-nitrophenyl moiety is a known "frequent hitter" in redox-sensitive assays. The following protocols are mandatory to establish distinct biological activity.
Protocol A: Aggregation & Solubility Check (DLS/NMR)
Purpose: To ensure the compound is not inhibiting the target by forming non-specific colloidal aggregates (a common issue with hydrophobic N-aryl piperidones).
-
Preparation: Dissolve derivative at 100 µM in assay buffer (with 1% DMSO).
-
Measurement: Use Dynamic Light Scattering (DLS).
-
Criteria:
-
Pass: Particle radius < 5 nm (monomeric).
-
Fail: Particle radius > 50 nm (colloidal aggregate).
-
-
Control: Add 0.01% Triton X-100. If IC50 shifts significantly (>3-fold) with detergent, the activity is likely due to aggregation.
Protocol B: Redox Cycling Assay (For Nitro-Derivatives)
Purpose: Nitroaromatics can generate hydrogen peroxide in the presence of reducing agents (DTT/TCEP) often found in kinase or protease buffers.
-
Reagents: Horseradish Peroxidase (HRP) and Phenol Red.
-
Workflow: Incubate compound (10-50 µM) with DTT (1 mM) in buffer without the biological target.
-
Detection: Monitor absorbance at 610 nm.
-
Interpretation: An increase in absorbance indicates H2O2 generation (Redox PAINS).
Representative Performance Data
When profiling 1-(2-nitrophenyl)piperidin-4-one derivatives against Acetylcholinesterase (AChE - a common target), the data must be presented with selectivity indices (SI).
Table 2: Comparative Potency & Selectivity (Simulated Data)
| Compound ID | R-Group (C3/C5) | AChE IC50 (nM) | BuChE IC50 (nM) | Cytotoxicity (HepG2) CC50 (µM) | Selectivity Index (CC50/IC50) | Status |
| NP-01 (Scaffold) | H (Unsubstituted) | >10,000 | >10,000 | 45.2 | N/A | Inactive |
| NP-05 (Derivative) | 3,5-bis(benzylidene) | 125 | 850 | 2.1 | 16.8 | Cytotoxic/PAINS Risk |
| NP-12 (Optimized) | 3-(N-methyl) | 45 | 4,500 | >100 | >2,200 | Hit Candidate |
| Donepezil | (Reference) | 12 | 6,500 | >100 | >8,000 | Standard |
| Benz-01 | N-Benzyl Analog | 210 | 180 | 65.0 | 309 | Non-Selective |
Analysis:
-
NP-05: High potency but low selectivity (SI = 16.8). This is typical of "Curcumin mimic" derivatives where the enone system reacts covalently with thiols in both the target and cellular proteins. Recommendation: Discard or modify to remove Michael acceptor reactivity.
-
NP-12: The 2-nitrophenyl group, when combined with specific C3 substitution, achieves high selectivity for AChE over BuChE, outperforming the N-benzyl analog (Benz-01) which is non-selective.
Metabolic Liability: The Nitro-Reduction Pathway
A critical differentiator for this scaffold is the metabolic fate of the nitro group. In hypoxic tumor environments or liver microsomes, the nitro group is reduced to an amine, drastically changing the pharmacophore.
Diagram 2: Metabolic Activation/Deactivation Pathway
Caption: The nitro-to-amine reduction shifts the ring electronics from withdrawing to donating, often abolishing activity or creating toxic hydroxylamine intermediates.
Mitigation Strategy: If the 2-nitro group is essential for binding (e.g., via electrostatic interaction with a backbone amide), ensure that the reduced amino metabolite is also tested for activity. If the metabolite is inactive, the compound has a short duration of action in vivo.
References
-
Sahu, S. K., et al. (2013).[2] "Piperidin-4-one: the potential pharmacophore."[2][3][4] Mini Reviews in Medicinal Chemistry.
-
Baell, J. B., & Holloway, G. A. (2010).[5] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.
-
Dahlin, J. L., & Walters, M. A. (2014). "The essential medicinal chemistry of curcumin." Journal of Medicinal Chemistry. (Context on curcumin mimics/piperidones).
-
PubChem Compound Summary. (2025). "1-(4-Nitrophenyl)piperidin-2-one" (Structural analog data). National Library of Medicine.
-
Greeshma, K. P., & Muthulingam, S. (2017). "A Review on the Synthesis and Biological Activities of Piperidin-4-ones." International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. drughunter.com [drughunter.com]
Safety Operating Guide
Personal protective equipment for handling 1-(2-Nitrophenyl)piperidin-4-one
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a logical framework derived directly from molecular structure. Handling 1-(2-Nitrophenyl)piperidin-4-one requires an advanced understanding of its dual-hazard profile.
This molecule combines two highly reactive moieties: a nitroaromatic ring and a piperidone core . Nitroaromatics are highly lipophilic, capable of rapid dermal absorption leading to severe systemic toxicity (such as methemoglobinemia), and pose latent explosion risks if exposed to strong bases or uncontrolled thermal events [3], [7]. Concurrently, the piperidone structure acts as a severe local irritant to mucous membranes, eyes, and the respiratory tract [1], [2].
To ensure your laboratory operations remain safe, compliant, and efficient, the following guide outlines the self-validating safety architecture, mandatory Personal Protective Equipment (PPE), and step-by-step operational workflows required for this compound.
Mechanistic Toxicology & Hazard Causality
Understanding why specific PPE is required begins with mapping the compound's toxicokinetics. We do not just block exposure; we engineer barriers against specific metabolic pathways.
Toxicity pathways of 1-(2-Nitrophenyl)piperidin-4-one dictating PPE selection.
Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate the mechanistic risks outlined above, the following PPE system is strictly required. Every piece of equipment serves as a targeted barrier against a specific chemical property.
| Protection Zone | Equipment Specification | Mechanistic Rationale |
| Respiratory | NIOSH-approved N95/P100 particulate respirator or PAPR. | Prevents inhalation of fine crystalline dust, mitigating respiratory tract irritation and systemic absorption [1], [4]. |
| Dermal (Hands) | Double-gloving: Inner 4mil Nitrile, Outer 8mil Nitrile or Neoprene. | Nitroaromatics easily permeate single-layer thin gloves. Double-gloving provides a fail-safe barrier against lipid-soluble absorption [5]. |
| Ocular | Chemical splash goggles (ANSI Z87.1+). Face shield if handling >100g. | The piperidone moiety causes severe eye irritation and potential corneal damage upon contact [2], [6]. |
| Body | Flame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoes. | Protects against static discharge (a risk for nitroaromatic dusts) and prevents localized skin accumulation [3], [7]. |
Operational Workflow: Step-by-Step Handling Protocol
Every step in this protocol is designed to prevent the generation of airborne particulates and avoid conditions that could trigger the energetic decomposition of the nitroaromatic ring.
Step 1: Environmental Preparation
-
Conduct all transfers inside a Class IIB chemical fume hood with a minimum face velocity of 100 fpm.
-
Ensure no strong bases (e.g., NaOH, KOH) or strong reducing/oxidizing agents are present in the hood. Nitroaromatics can undergo violent decomposition when heated with caustic alkalis [3], [7].
Step 2: Material Transfer
-
Ground and bond all receiving containers if handling bulk quantities to prevent static discharge [2].
-
Use non-sparking spatulas (e.g., PTFE-coated or ceramic) to weigh the solid.
-
Avoid generating dust. If the material is highly electrostatic, use an anti-static ionizer gun before weighing.
Step 3: Solution Preparation & Reaction Setup
-
Dissolve the compound in appropriate organic solvents (e.g., dichloromethane, ethyl acetate) gradually.
-
Monitor for exotherms. Nitroaromatics are sensitive to rapid, uncontrolled heating [3]. Use a cooling bath (ice/water) if scaling up the reaction.
Step 4: Decontamination
-
Wipe down all surfaces with a solvent compatible with the compound (e.g., ethanol or isopropanol).
-
Follow with a standard soap and water wash to remove residual lipophilic traces.
Step-by-step operational workflow for handling nitroaromatic piperidone derivatives.
Emergency Response & Spill Mitigation
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents on the skin , as this strips natural oils and actively enhances the dermal absorption of nitroaromatics [6].
-
Dry Spill: Do not sweep dry. Cover the spill with damp absorbent pads to suppress dust, then carefully scoop into a compatible, sealable hazardous waste container using non-sparking tools [7].
Waste Segregation & Disposal Plan
Improper disposal of primary aromatic amines and nitroaromatics can lead to severe environmental toxicity, particularly in aquatic ecosystems [4], [5].
-
Solid Waste: Collect all contaminated PPE, wipes, and empty vials in a dedicated, clearly labeled "Toxic Organic Solid Waste - Nitroaromatics" container.
-
Liquid Waste: Segregate halogenated and non-halogenated solvent waste containing this compound. Crucial: Never mix nitroaromatic waste with strong acid or alkaline waste streams, as this can generate explosive mixtures over time [2], [3].
-
Final Routing: Route all waste for high-temperature commercial incineration through an approved environmental services provider. Do not discharge any aqueous washings to the municipal drain [1],[7].
References
-
Safety Data Sheet: N-Boc-4-Piperidone. Chemos GmbH&Co.KG. 1
-
SAFETY DATA SHEET - 1-Methyl-4-piperidone. Fisher Scientific.
-
Nitrobenzene-D5 Safety Data Sheet. Novachem.2
-
Safety Data Sheet - N-Cbz-4-piperidone. Cayman Chemical. 3
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. 4
-
SAFETY DATA SHEET - (S)-(-)-3-Amino-2-piperidone. TCI Chemicals. 5
-
3'-Nitroacetophenone Safety Data Sheet. Santa Cruz Biotechnology. 6
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
